5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-14-4 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details and the scientific rationale behind the experimental choices.
Introduction: The Significance of Meldrum's Acid and its Derivatives
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C-5 position and its conformational rigidity.[1][2] These characteristics make it an excellent substrate for a variety of chemical transformations, including alkylation, condensation, and halogenation reactions. The resulting derivatives serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds and complex organic molecules with potential biological activities.[3][4] The introduction of bromine atoms at the C-5 position is anticipated to further enhance the reactivity of the Meldrum's acid scaffold, making this compound a potentially valuable building block for novel chemical entities.
Part 1: Synthesis of this compound
The synthesis of the title compound is achieved through the direct bromination of Meldrum's acid. The high acidity of the C-5 protons facilitates the reaction with an electrophilic bromine source.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | 98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent Grade | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | VWR |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
Safety Precautions:
Bromine is a highly corrosive, toxic, and volatile substance.[5][6] All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, a face shield, and a lab coat.[7][8] Have a solution of sodium thiosulfate readily available to neutralize any spills.[6] Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.4 g (0.1 mol) of Meldrum's acid in 100 mL of anhydrous dichloromethane.
-
Bromine Addition: Cool the solution to 0 °C using an ice bath. In a dropping funnel, place 32.0 g (10.2 mL, 0.2 mol) of bromine. Add the bromine dropwise to the stirred solution of Meldrum's acid over a period of 30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield colorless crystals.[9]
Part 2: Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the parent Meldrum's acid, characteristic signals for the C-5 methylene protons and the gem-dimethyl protons are observed.[10]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Due to the substitution of the C-5 protons with bromine atoms, the characteristic signal for these protons will be absent in the ¹H NMR spectrum of the product. The only expected signal will be a singlet corresponding to the six equivalent protons of the two methyl groups.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.8 ppm | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The ¹³C NMR spectrum will provide further confirmation of the structure.
| Chemical Shift (δ) | Assignment |
| ~160 ppm | C=O (C4, C6) |
| ~105 ppm | O-C(CH₃)₂-O (C2) |
| ~50 ppm | CBr₂ (C5) |
| ~28 ppm | 2 x CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the product is expected to show strong absorption bands characteristic of the carbonyl groups and the C-O bonds of the dioxane ring.
Predicted IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750-1780 | Strong | C=O stretching (asymmetric) |
| ~1720-1740 | Strong | C=O stretching (symmetric) |
| ~1200-1300 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Predicted Mass Spectrum (Electron Ionization - EI):
The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.
-
Molecular Weight: 301.95 g/mol
Conclusion
This technical guide outlines a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The provided protocols, safety precautions, and predicted analytical data serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds. The unique reactivity of this dibrominated Meldrum's acid derivative holds promise for its application as a versatile intermediate in various synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
"physical and chemical properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. This document delves into the compound's structural characteristics, spectroscopic signature, and reactivity profile. Emphasis is placed on its emerging role as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and representative reactions are provided to facilitate its practical application in the laboratory.
Introduction: Beyond Meldrum's Acid
2,2-Dimethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, is a cornerstone of synthetic organic chemistry, prized for the high acidity of its C-5 methylene protons and its utility as a versatile building block.[1][2] The introduction of bromine atoms at the C-5 position to form this compound, also known as 5,5-Dibromomeldrum's acid, dramatically alters the electronic and steric environment of this privileged scaffold. This modification transforms the nucleophilic character of the C-5 position into an electrophilic one, opening up new avenues for chemical transformations. This guide will explore the unique properties and synthetic potential of this dibrominated analog, providing insights for its application in the design and synthesis of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section outlines the key physicochemical parameters of this compound.
Structural and Physical Data
The structural and key physical properties of this compound are summarized in the table below. These data are essential for accurate mass calculations, reaction stoichiometry, and predicting solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂O₄ | [1][3] |
| Molecular Weight | 301.92 g/mol | [1][3] |
| CAS Number | 66131-14-4 | [1][3] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 72.0 to 78.0 °C | |
| Purity | >97% | [1] |
Alternate Names: 5,5-Dibromomeldrum's Acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane, Dibromomalonic Acid Cyclic Isopropylidine Ester, cycl-Isopropylidene Dibromomalonate.[1]
Synthesis of this compound
The preparation of this compound is achieved through the direct bromination of Meldrum's acid. The high acidity of the C-5 protons of Meldrum's acid facilitates deprotonation and subsequent electrophilic substitution by bromine.
Synthesis Protocol: Direct Bromination of Meldrum's Acid
This protocol outlines a general procedure for the synthesis of this compound based on established chemical principles.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve Meldrum's acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Basification: Cool the solution in an ice bath and add a suitable base (2.0 eq.), such as pyridine or triethylamine, dropwise to the stirred solution. The formation of the enolate can be observed by a change in the color of the reaction mixture.
-
Bromination: While maintaining the low temperature, add a solution of bromine (2.0 eq.) in the same solvent dropwise via the addition funnel. The reaction is typically rapid and may be accompanied by the precipitation of the hydrobromide salt of the base.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and dissolve the salt.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Chemical Reactivity and Synthetic Applications
The presence of two bromine atoms at the C-5 position renders this compound a versatile electrophilic reagent and a valuable precursor for various synthetic transformations.
Role as a Brominating Agent
5,5-Dibromomeldrum's acid serves as a useful and mild brominating reagent for a variety of substrates.[1] Its solid nature and moderate reactivity offer advantages in handling and selectivity compared to liquid bromine.
Reactions with Nucleophiles
The electron-withdrawing nature of the two carbonyl groups and the two bromine atoms makes the C-5 position susceptible to attack by nucleophiles. This reactivity can be harnessed for the synthesis of various 5-substituted Meldrum's acid derivatives.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of this compound.
Potential in Heterocyclic Synthesis
Meldrum's acid and its derivatives are widely employed in the synthesis of heterocyclic compounds.[4][5] The unique reactivity of the dibromo-derivative provides a valuable tool for the construction of novel and complex heterocyclic scaffolds, which are of significant interest in drug discovery.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, this section provides an expected spectroscopic profile based on the analysis of its structural features and comparison with related compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons at the C-5 position, the ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups at the C-2 position. The chemical shift of this singlet would likely be in the range of δ 1.5-2.0 ppm.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the quaternary carbons (C-2, C-5), the carbonyl carbons (C-4, C-6), and the methyl carbons. The signal for the C-5 carbon bearing two bromine atoms would be significantly shifted downfield compared to the methylene carbon in Meldrum's acid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. Key expected vibrational frequencies include:
-
C=O stretching: Strong absorption bands in the region of 1700-1800 cm⁻¹. The cyclic nature of the dione and the presence of electronegative bromine atoms may influence the exact position of these bands.
-
C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹.
-
C-Br stretching: Weaker absorptions in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular ion peak ([M]⁺) would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of bromine atoms, acetone, and carbon monoxide.[6][7]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not yet extensively documented, its potential as a versatile building block is significant. Meldrum's acid derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including antibacterial, antimalarial, and anticancer agents.[8][9] The unique reactivity of the dibromo-derivative allows for the introduction of diverse functionalities at the C-5 position, enabling the exploration of new chemical space for the development of novel therapeutic agents.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound represents a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique physicochemical properties and reactivity profile, stemming from the presence of two bromine atoms at the C-5 position, open up new possibilities for the construction of complex molecular architectures. As our understanding of its chemistry deepens, its application in the synthesis of novel heterocyclic compounds and as an intermediate for active pharmaceutical ingredients is expected to grow, making it a compound of significant interest for researchers in both academia and industry.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Versatile Brominating Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 5,5-Dibromomeldrum's Acid
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as 5,5-Dibromomeldrum's Acid, is a halogenated derivative of the well-studied Meldrum's acid. Its chemical structure features a 1,3-dioxane-4,6-dione core with two bromine atoms substituted at the C5 position. This modification of the parent Meldrum's acid transforms the molecule into a specialized and effective brominating agent for various organic transformations.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, key applications as a brominating agent, and essential safety protocols, tailored for professionals in research and development.
The foundational structure, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a versatile building block in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility in forming a wide array of heterocyclic and carbocyclic systems.[2][3] The introduction of two bromine atoms at this active position fundamentally alters its reactivity, converting it from a potent nucleophile precursor to a valuable electrophilic bromine source.
Chemical Structure and Identification
The unique structural characteristics of this compound are central to its function. The rigid 1,3-dioxane ring system, coupled with the electron-withdrawing effects of the two carbonyl groups and the two bromine atoms, makes it a potent carrier of electrophilic bromine.
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties and Identifiers:
| Property | Value | Reference |
| CAS Number | 66131-14-4 | [1] |
| Molecular Formula | C₆H₆Br₂O₄ | [1] |
| Molecular Weight | 301.92 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5,5-Dibromomeldrum's Acid, Dibromomeldrum's Acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 75 °C | |
| Purity | >97% | [1] |
Synthesis of this compound
The synthesis of 5,5-Dibromomeldrum's acid is achieved through the direct bromination of Meldrum's acid. The high acidity of the C5 protons in the starting material facilitates deprotonation and subsequent electrophilic substitution by bromine.
Workflow for the Synthesis of Meldrum's Acid and its Subsequent Bromination:
Figure 2: General workflow for the two-step synthesis of 5,5-Dibromomeldrum's Acid.
Detailed Experimental Protocol: Synthesis of 5,5-Dibromomeldrum's Acid
This protocol is based on established methods for the bromination of active methylene compounds.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of liquid bromine (2 equivalents) dissolved in dichloromethane to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction and minimize potential side reactions.
-
Stoichiometry: Two equivalents of bromine are used to ensure the complete dibromination of the active methylene position.
-
Aqueous Bicarbonate Quench: This step is crucial to neutralize any acidic byproducts (such as HBr) and to react with any unreacted bromine, making the workup safer and easier.
Applications in Organic Synthesis: A Potent Electrophilic Brominating Agent
The primary utility of 5,5-Dibromomeldrum's acid lies in its capacity to act as an electrophilic brominating agent.[1] This reactivity is analogous to other N-bromo and C-bromo compounds used in organic synthesis. The electron-deficient nature of the bromine atoms in this molecule makes them susceptible to attack by nucleophiles.
Mechanism of Electrophilic Bromination:
Figure 3: General mechanism of bromination using 5,5-Dibromomeldrum's Acid.
While specific applications in complex molecule synthesis and drug development are not extensively documented in readily available literature, its role as a brominating agent suggests its potential in:
-
Bromination of Enolates and Enols: The reagent can be used to synthesize α-bromo ketones and esters, which are valuable intermediates for further functionalization.
-
Bromination of Activated Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems can undergo electrophilic aromatic substitution with 5,5-Dibromomeldrum's acid, potentially offering advantages in terms of handling and reactivity compared to liquid bromine.
-
Synthesis of Gem-dibromo Compounds: Its structure allows for the transfer of a "CBr₂" unit in certain synthetic contexts, although this is less common.
The parent scaffold of Meldrum's acid and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] While direct applications of the 5,5-dibromo derivative in drug development are not prominently reported, its utility as a synthetic intermediate for creating libraries of halogenated compounds for screening is a logical extension of its reactivity.
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage of this compound are paramount to ensure laboratory safety.
Safety and Hazard Information:
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. |
| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or in a fume hood. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Use this compound in a well-ventilated laboratory or a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Conclusion
This compound is a specialized reagent with significant potential as an electrophilic brominating agent in organic synthesis. While its applications in drug development are not as extensively documented as those of its parent compound, its ability to introduce bromine atoms into organic molecules makes it a valuable tool for creating diverse chemical entities for further investigation. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. Further exploration of its reactivity profile is likely to uncover novel applications in the synthesis of complex and biologically active molecules.
References
A Technical Guide to the Spectroscopic Characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Molecular Structure and its Spectroscopic Implications
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a unique molecule with a highly strained ring system and two electron-withdrawing bromine atoms at the C5 position. These structural features are expected to significantly influence its spectroscopic properties.
The parent compound, Meldrum's acid, is known for the high acidity of the C5 protons (pKa of 4.97)[3]. The substitution of these protons with bromine atoms eliminates this acidity and introduces new electronic and steric effects. The molecule's symmetry is also altered, which will be reflected in its NMR spectra.
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant change in the ¹H NMR spectrum compared to Meldrum's acid will be the absence of the signal for the acidic C5 protons. The spectrum is expected to be very simple, showing only a singlet for the six equivalent protons of the two methyl groups at the C2 position. The chemical shift of this singlet is anticipated to be in the range of δ 1.5-2.0 ppm.
¹³C NMR: The ¹³C NMR spectrum will provide more detailed structural information. The following signals are predicted:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (quaternary) | 100-110 | Similar to Meldrum's acid, this quaternary carbon is deshielded by the two adjacent oxygen atoms. |
| C4, C6 (carbonyl) | 160-170 | The carbonyl carbons are expected to be in a typical range for esters and ketones. |
| C5 (quaternary) | 40-50 | This carbon is directly attached to two bromine atoms, which will cause a significant downfield shift compared to the CH₂ group in Meldrum's acid. |
| CH₃ (methyl) | 25-30 | The methyl carbons will appear at a typical upfield chemical shift. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester carbonyl) | 1750-1780 | Strong, sharp |
| C-O (ester) | 1200-1300 | Strong |
| C-Br | 500-600 | Medium to strong |
The high frequency of the carbonyl absorption is indicative of the strained ring system. The presence of a strong C-Br absorption band will be a key indicator of successful bromination.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and the presence of two bromine atoms.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 300, 302, 304 | The molecular ion peak will show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio). |
| [M - CH₃]⁺ | 285, 287, 289 | Loss of a methyl group is a common fragmentation pathway. |
| [M - Br]⁺ | 221, 223 | Loss of a bromine atom. |
| [M - 2Br]⁺ | 142 | Loss of both bromine atoms. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis
The synthesis of this compound is typically achieved through the direct bromination of Meldrum's acid.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Meldrum's acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Data Interpretation and Validation
A crucial aspect of spectroscopic analysis is the careful interpretation and validation of the obtained data.
NMR:
-
¹H NMR: Confirm the absence of the C5 proton signal and the presence of a single peak for the methyl groups. The integration of this peak should correspond to six protons.
-
¹³C NMR: Account for all expected carbon signals. The chemical shift of the C5 carbon should be significantly downfield due to the presence of the bromine atoms.
IR:
-
Confirm the presence of the strong carbonyl absorption at the expected high wavenumber.
-
Identify the C-Br stretching vibration.
MS:
-
Confirm the molecular weight and the characteristic isotopic pattern for two bromine atoms in the molecular ion peak.
-
Analyze the fragmentation pattern to further support the proposed structure.
Data Validation:
-
Ensure that the data from all three spectroscopic techniques are consistent with each other and with the proposed structure.
-
Compare the obtained data with the predicted values and with data for similar compounds reported in the literature.
-
If available, elemental analysis can provide further confirmation of the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By following the detailed experimental protocols and data interpretation guidelines, researchers and drug development professionals can confidently synthesize, purify, and characterize this important compound. The principles outlined in this guide are also applicable to the spectroscopic analysis of other halogenated and substituted Meldrum's acid derivatives.
References
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Bromination of Meldrum's Acid
Introduction: The Unique Reactivity of Meldrum's Acid
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely versatile reagent in modern organic synthesis. First synthesized by Andrew Norman Meldrum in 1908, its structure was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid.[1] It was not until 1948 that the correct 1,3-dioxane structure was established.[1][2] The enduring interest in this molecule stems from its exceptional acidity and conformational rigidity, which impart a wide range of reactivities.
The protons at the C5 position of Meldrum's acid exhibit a pKₐ of approximately 4.97 in water, making it orders of magnitude more acidic than its acyclic analogue, dimethyl malonate.[1][3][4] This unusually high acidity is not due to a simple inductive effect of the two ester groups. Instead, it arises from a combination of factors. The rigid six-membered ring locks the ester groups in a conformation that maximizes the destabilization of the C-H bonds. Upon deprotonation, the resulting enolate anion is significantly stabilized by stereoelectronic effects, including anomeric interactions, which are not as pronounced in the neutral molecule.[5][6][7] This inherent acidity makes the C5 position a prime target for electrophilic substitution, with bromination being a cornerstone transformation. This guide provides a comprehensive overview of the mechanisms, reagents, and applications central to the bromination of Meldrum's acid.
Part 1: The Core Mechanism of Bromination
The bromination of Meldrum's acid is a classic example of an electrophilic substitution reaction at an active methylene carbon. The process is fundamentally a two-step sequence: enolate formation followed by electrophilic attack.
-
Enolate Generation: The high acidity of the C5 protons allows for facile deprotonation by even mild bases, such as pyridine or potassium carbonate, to generate a highly stable, nucleophilic enolate anion.[4][5] The stability of this enolate is the thermodynamic driving force for the initial step.
-
Electrophilic Attack: The generated enolate anion then attacks an electrophilic bromine source. The choice of brominating agent and the stoichiometry of the reaction dictate whether mono- or di-bromination occurs at the C5 position.
Below is a diagram illustrating this fundamental mechanistic pathway.
Caption: General mechanism for the bromination of Meldrum's acid.
Part 2: A Comparative Analysis of Brominating Agents
The success and selectivity of the bromination reaction hinge on the choice of the brominating agent. While several reagents can effect this transformation, N-Bromosuccinimide (NBS) is the most widely employed due to its efficiency, selectivity, and superior handling characteristics compared to elemental bromine.
| Reagent | Formula | Key Characteristics & Causality |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Preferred Reagent. A crystalline solid that is safer and easier to handle than liquid bromine.[8] It serves as a source of electrophilic bromine, often generating a low, steady concentration of Br₂ in situ, which helps to prevent side reactions.[8] It is highly effective for the α-bromination of carbonyl compounds via their enolate forms.[9][10] |
| Elemental Bromine | Br₂ | Highly Reactive. A corrosive and volatile liquid that requires careful handling. It is a powerful brominating agent but can be less selective, potentially leading to over-bromination or other side reactions if conditions are not strictly controlled. |
| 5,5-Dibromomeldrum's Acid | C₆H₆Br₂O₄ | Specialized Reagent. This compound itself can act as a useful brominating reagent in certain applications.[11] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | Highly Effective. A mild and highly effective brominating reagent, reported to have superior brominating ability compared to NBS in some cases. |
Part 3: Field-Proven Experimental Protocols
The following protocols are self-validating systems for the controlled synthesis of mono- and di-brominated Meldrum's acid. The choice of base and solvent is critical for achieving high yields and purity.
Protocol 1: Synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
This procedure details the mono-bromination of Meldrum's acid. The reaction relies on the in situ generation of the enolate, which then reacts with the brominating agent.
Methodology:
-
Setup: A round-bottomed flask is charged with Meldrum's acid (1.0 eq.) and dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A base, typically pyridine (1.1 eq.), is added dropwise to the stirred solution to form the enolate.
-
Bromination: A solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent is added slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization to yield 5-bromo-Meldrum's acid as a solid.
Protocol 2: Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is adapted for the exhaustive bromination of the C5 position. The key modification is the use of two equivalents of both the base and the brominating agent.[12]
Methodology:
-
Setup: The initial setup is identical to Protocol 1, with Meldrum's acid (1.0 eq.) dissolved in an anhydrous solvent at 0 °C.
-
Base and Bromine Source: Two moles of a base are used for every mole of Meldrum's acid to ensure complete di-deprotonation and subsequent reaction.[12] Correspondingly, two equivalents of the brominating agent (e.g., NBS or Br₂) are required.
-
Execution: The base and brominating agent are added sequentially or concurrently under controlled conditions, similar to the mono-bromination protocol.
-
Work-up and Purification: The work-up and purification steps are analogous to those for the mono-bromo derivative, yielding 5,5-dibromo-Meldrum's acid.
Caption: Standard workflow for the bromination of Meldrum's acid.
Part 4: Applications in Advanced Synthesis
Brominated Meldrum's acids are not merely synthetic curiosities; they are potent intermediates for constructing complex molecular architectures.
-
Mild Brominating Agents: 5-bromo and 5-methyl-5-bromo derivatives of Meldrum's acid have been successfully employed as mild and selective reagents for the bromination of sensitive substrates where harsher reagents like Br₂ would fail.[12] For instance, they have been used to brominate arsabenzene rings without destroying the ring system.[12]
-
Synthesis of α-Bromoketones: These compounds serve as excellent precursors for the regiospecific synthesis of α-bromoketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[13]
-
Precursors to Heterocycles: The reactivity of the C-Br bond allows for subsequent nucleophilic substitution or elimination reactions, opening pathways to a diverse range of functionalized Meldrum's acid derivatives and, ultimately, complex heterocyclic systems.
-
Reactions with Olefins: 5,5-dibromo Meldrum's acid can react with olefins in the presence of a copper catalyst to yield 5-ethylene Meldrum's acid derivatives, providing a route for C-C bond formation.[12]
Conclusion
The bromination of Meldrum's acid is a robust and highly enabling transformation in organic synthesis. The profound acidity of the C5-methylene group, a consequence of the molecule's unique electronic and structural properties, dictates its reactivity. By carefully selecting the brominating agent, base, and reaction conditions, chemists can precisely control the synthesis of mono- and di-brominated products. These halogenated derivatives are valuable intermediates, serving both as specialized brominating agents and as versatile synthons for the construction of more complex molecules, underscoring the continued importance of Meldrum's acid chemistry to researchers, scientists, and drug development professionals.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. ic.unicamp.br [ic.unicamp.br]
- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. tandfonline.com [tandfonline.com]
The Synthetic Versatility of Dibrominated Meldrum's Acid: A Technical Guide for Advanced Chemical Synthesis
Foreword: Unlocking the Potential of a Halogenated Synthon
For decades, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, has been a cornerstone in synthetic organic chemistry.[1][2] Its remarkable acidity and versatile reactivity have positioned it as a key building block for a vast array of complex molecules and heterocyclic systems.[3][4] This guide delves into a less-explored, yet highly reactive, derivative: 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. While literature on the isolated dibrominated compound is not extensive, its in-situ generation and subsequent reactions offer a powerful tool for constructing intricate molecular architectures, particularly fully substituted cyclopropanes. This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical insights into the reactivity of this potent electrophilic intermediate.
Meldrum's Acid: A Foundation of Reactivity
To appreciate the unique characteristics of its dibrominated derivative, a brief overview of Meldrum's acid is essential. First synthesized in 1908, its structure was correctly identified four decades later.[5] The defining feature of Meldrum's acid is the high acidity of the C-5 methylene protons (pKa ≈ 4.97), which is significantly greater than that of acyclic malonic esters.[2] This acidity arises from the rigid 1,3-dioxane-4,6-dione ring system, which restricts rotation and leads to significant delocalization of the negative charge in the corresponding enolate.
This inherent acidity makes the C-5 position a nucleophilic center, readily undergoing alkylation and acylation reactions.[6] Conversely, the carbonyl carbons (C-4 and C-6) are electrophilic and susceptible to nucleophilic attack. Furthermore, Meldrum's acid derivatives are known to undergo pyrolysis to generate highly reactive ketene intermediates.[4]
Synthesis and Properties of this compound
While detailed studies on the isolated 5,5-dibromo Meldrum's acid are limited, its existence is confirmed with the CAS number 66131-14-4.[7][8][9] It is commercially available from several suppliers, typically as a white to off-white crystalline solid.[1][10]
The synthesis of 5,5-dibromo Meldrum's acid can be achieved through the direct bromination of Meldrum's acid. A key aspect of its utility in synthesis is its in-situ generation, which circumvents the need for isolation of the potentially unstable dibrominated intermediate. This is particularly relevant in one-pot reactions where it is immediately consumed in a subsequent step.
The Reactivity of Dibrominated Meldrum's Acid: A Gateway to Complex Cyclopropanes
The primary documented application of brominated Meldrum's acid derivatives is in the synthesis of highly substituted cyclopropanes. The gem-dibromo functionality at the C-5 position transforms this carbon from a nucleophilic to a highly electrophilic center, primed for reaction with nucleophiles.
A seminal one-pot reaction developed by Noroozi Pesyan and colleagues demonstrates the synthetic power of in-situ generated brominated Meldrum's acid.[11][12] This methodology allows for the efficient construction of fully substituted dispiro-cyclopropanes from Meldrum's acid, various aldehydes, and cyanogen bromide in the presence of triethylamine.
Reaction Mechanism: A Stepwise Elucidation
The proposed mechanism for this transformation provides a clear illustration of the reactivity of the brominated intermediate. The causality behind each step is crucial for understanding and potentially adapting this methodology.
-
Enolate Formation: The reaction is initiated by the deprotonation of Meldrum's acid (1) by triethylamine (Et₃N) to form the corresponding enolate (2). This is a classic acid-base reaction, leveraging the high acidity of the C-5 protons.
-
Bromination: The enolate (2) then acts as a nucleophile, attacking the electrophilic bromine of cyanogen bromide (BrCN) to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (3).
-
Second Enolate Formation: A second equivalent of triethylamine deprotonates the monobrominated Meldrum's acid (3) to generate triethylammonium 5-bromo-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ide (4).[11] This intermediate is a key player, possessing both a nucleophilic enolate character and a leaving group (bromide).
-
Knoevenagel Condensation: Concurrently, a separate molecule of the initial Meldrum's acid enolate (2) reacts with an aldehyde (5) in a Knoevenagel condensation to produce an alkylidene Meldrum's acid derivative (6). This reaction is a well-established method for forming carbon-carbon double bonds.
-
Michael Addition: The alkylidene Meldrum's acid (6) is a potent Michael acceptor. The brominated enolate (4) then acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated system in (6) to form the adduct (7).
-
Intramolecular Cyclization (Ring Closure): The final and defining step is an intramolecular nucleophilic substitution. The newly formed carbanion in the adduct (7) displaces the bromide ion on the adjacent carbon, leading to the formation of the cyclopropane ring and yielding the final dispiro-cyclopropane product (8).[11][12]
Experimental Protocol: One-Pot Synthesis of Dispiro-cyclopropanes
The following protocol is adapted from the work of Noroozi Pesyan et al. and serves as a validated procedure for the synthesis of fully substituted cyclopropanes via a brominated Meldrum's acid intermediate.[11][12]
Materials:
-
Meldrum's acid
-
Aldehyde (various aliphatic or aromatic aldehydes can be used)
-
Cyanogen bromide (BrCN)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
To a solution of Meldrum's acid (2.0 mmol) and the desired aldehyde (1.0 mmol) in dichloromethane (10 mL), add triethylamine (2.0 mmol, 0.28 mL) dropwise at room temperature.
-
Stir the mixture for 10 minutes.
-
Add cyanogen bromide (1.0 mmol, 0.11 g) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the mixture with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure dispiro-cyclopropane derivative.
Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be unequivocally characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry, confirming the formation of the cyclopropane ring.
Quantitative Data and Scope
The one-pot cyclopropanation reaction has been shown to be effective for a range of aldehydes, affording the corresponding dispiro-cyclopropanes in good to excellent yields.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Formaldehyde | 3,3'-Methyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 85 |
| 2 | Acetaldehyde | 3,3'-Ethyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 82 |
| 3 | Benzaldehyde | 3,3'-Phenyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 90 |
| 4 | 4-Chlorobenzaldehyde | 3,3'-(4-Chlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 92 |
| 5 | 2,4-Dichlorobenzaldehyde | 3,3'-(2,4-Dichlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 60 |
Data adapted from Noroozi Pesyan et al., 2013.[11]
The yields are generally high for both aliphatic and aromatic aldehydes. Electron-withdrawing groups on the aromatic ring of the aldehyde are well-tolerated. The slightly lower yield for the sterically hindered 2,4-dichlorobenzaldehyde suggests that steric factors can influence the efficiency of the reaction.
Future Outlook and Potential Applications
The demonstrated reactivity of in-situ generated brominated Meldrum's acid in cyclopropanation opens avenues for further exploration. The electrophilic nature of the C-5 position in 5,5-dibromo Meldrum's acid suggests its potential as a precursor for a variety of other transformations.
-
Reactions with other nucleophiles: A systematic investigation of the reactions of isolated or in-situ generated 5,5-dibromo Meldrum's acid with a broader range of nucleophiles, such as amines, thiols, and alkoxides, could lead to the development of novel synthetic methodologies for diverse heterocyclic and open-chain compounds.
-
Domino Reactions: The inherent reactivity of the Meldrum's acid core, combined with the gem-dibromo functionality, could be exploited in the design of novel domino or cascade reactions, enabling the rapid construction of molecular complexity from simple starting materials.
-
Medicinal Chemistry: Cyclopropane rings are prevalent motifs in many biologically active molecules. The ability to synthesize highly functionalized cyclopropanes using this methodology could be of significant interest to medicinal chemists for the generation of new drug candidates.
Conclusion
While the chemistry of this compound is an area ripe for more extensive investigation, its role as a powerful electrophilic intermediate has been clearly established. The one-pot synthesis of fully substituted cyclopropanes highlights the unique reactivity imparted by the gem-dibromo functionality at the C-5 position. This technical guide provides a comprehensive overview of the current understanding of this reactivity, grounded in mechanistic principles and supported by validated experimental protocols. It is our hope that this document will serve as a valuable resource for synthetic chemists, inspiring further research into the untapped potential of this versatile halogenated synthon.
References
- 1. scbt.com [scbt.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 5,5-Dibromomeldrum's Acid | 66131-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 5,5-Dibromomeldrum's Acid | 66131-14-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. 5,5-Dibromomeldrum's Acid | C6H6Br2O4 | CID 11748639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]
- 12. daneshyari.com [daneshyari.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. While direct experimental thermal analysis data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related structures, including the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and other brominated organic molecules. The guide explores the synthesis of the parent compound, proposes a synthetic route to the title compound, and discusses its key physicochemical properties. A significant focus is placed on the anticipated thermal decomposition pathways, supported by mechanistic insights and analogies to known thermal behaviors of similar chemical entities. Experimental protocols for thermal analysis are detailed to encourage further investigation into this compound's properties.
Introduction
2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis, valued for its high acidity and utility in forming a variety of carbon-carbon and carbon-heteroatom bonds.[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, at the C5 position can dramatically alter the compound's reactivity, stability, and potential applications. This compound is a derivative that, while not extensively studied, holds potential as a synthetic intermediate. Understanding its thermal stability is crucial for its safe handling, storage, and application in chemical reactions that may require elevated temperatures.
This guide aims to provide a foundational understanding of the thermal properties of this compound. By examining the known thermal behavior of Meldrum's acid and the influence of gem-dibromo substitution, we can postulate the likely decomposition mechanisms and products.
Synthesis and Physicochemical Properties
Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
The standard synthesis of Meldrum's acid involves the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[3]
Experimental Protocol: Synthesis of Meldrum's Acid
-
To a stirred solution of malonic acid (1 equivalent) in acetone (1.1 equivalents) and acetic anhydride, cool the mixture to 0-5°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, continue stirring at 0°C for 3 hours.
-
Gradually add cold water to the reaction mixture to precipitate the product.
-
Maintain the mixture at 0°C for one hour to ensure complete precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Meldrum's acid as a white solid.[1]
Proposed Synthesis of this compound
The bromination of Meldrum's acid at the C5 position can be achieved using a suitable brominating agent. A common method for the synthesis of 5,5-dibromobarbituric acid, a structurally similar compound, involves the use of bromine in an appropriate solvent.[4] A similar approach can be adapted for the synthesis of the title compound.
Proposed Experimental Protocol: Synthesis of this compound
-
Dissolve Meldrum's acid (1 equivalent) in a suitable solvent, such as glacial acetic acid or water.
-
Slowly add bromine (2 equivalents) to the solution with stirring. The reaction may be exothermic and may require cooling to control the temperature.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.
-
Filter the solid, wash with a small amount of cold water to remove any unreacted starting materials and byproducts, and dry under vacuum.
Caption: Proposed synthesis of the title compound.
Physicochemical Properties
The physicochemical properties of this compound are not extensively documented. However, we can infer some properties based on its structure and comparison with Meldrum's acid.
| Property | 2,2-Dimethyl-1,3-dioxane-4,6-dione | This compound (Predicted) |
| Molecular Formula | C₆H₈O₄[5] | C₆H₆Br₂O₄ |
| Molecular Weight | 144.12 g/mol [5] | 301.92 g/mol |
| Appearance | White to beige crystalline solid[6] | Expected to be a solid, possibly colorless to pale yellow |
| Melting Point | 94-95 °C (decomposes)[7] | Expected to be higher than the parent compound due to increased molecular weight and polarity, with decomposition. |
| Solubility | Soluble in water and organic solvents[6] | Likely to have reduced solubility in water and good solubility in polar organic solvents. |
Thermal Stability and Decomposition
Thermal Decomposition of Meldrum's Acid Derivatives
The thermal decomposition of Meldrum's acid and its 5-substituted derivatives is known to proceed via a retro-Diels-Alder reaction or a concerted mechanism, leading to the formation of a ketene intermediate, acetone, and carbon dioxide.[8][9] The pyrolysis is typically carried out at temperatures above 200°C.[9]
Caption: General thermal decomposition of Meldrum's acid.
Predicted Thermal Decomposition of this compound
The presence of two bromine atoms at the C5 position is expected to significantly influence the thermal stability and decomposition pathway of the molecule. The carbon-bromine bond is weaker than the carbon-hydrogen bond and can be cleaved at elevated temperatures.[10]
Two primary decomposition pathways can be envisioned for this compound:
Pathway A: Ring Decomposition
Similar to other Meldrum's acid derivatives, the primary thermal decomposition pathway is likely to involve the fragmentation of the dioxane-dione ring. This would lead to the formation of dibromoketene, acetone, and carbon dioxide. Dibromoketene is a highly reactive intermediate that would likely undergo further reactions or polymerization under the decomposition conditions.
Pathway B: Carbon-Bromine Bond Cleavage
An alternative or concurrent pathway could involve the homolytic cleavage of one or both carbon-bromine bonds. This would generate radical intermediates. The initial cleavage of one C-Br bond would form a bromo-substituted radical at the C5 position. This radical could then undergo further reactions, such as rearrangement or reaction with other molecules. The loss of both bromine atoms could lead to the formation of a carbene intermediate at the C5 position.
Based on the known chemistry of gem-dihalocyclopropanes, which undergo thermal ring-opening, it is plausible that the decomposition of this compound is a complex process involving both ring fragmentation and C-Br bond cleavage.[11][12] The exact nature of the products would depend on the specific decomposition temperature and conditions.
Caption: Predicted decomposition pathways.
Experimental Investigation of Thermal Stability
To definitively determine the thermal stability and decomposition products of this compound, a series of thermal analysis experiments are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the decomposition temperature range and the mass loss associated with each decomposition step.
Experimental Protocol: Thermogravimetric Analysis
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis should be performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability and a reactive atmosphere (e.g., air) to assess oxidative stability.
-
Record the mass loss as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature at which the maximum rate of mass loss occurs (from the derivative thermogravimetric, DTG, curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and decomposition, and determine the enthalpy changes associated with these processes.
Experimental Protocol: Differential Scanning Calorimetry
-
Accurately weigh a small sample (2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.
-
Record the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks often correspond to decomposition.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Experimental Protocol: TGA-MS/FTIR
-
Perform a TGA experiment as described in section 4.1.
-
The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.
-
As the sample decomposes, the evolved gases are continuously analyzed by the MS or FTIR.
-
The resulting data will provide information on the chemical identity of the decomposition products as a function of temperature.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with care, assuming it to be a hazardous substance. The parent compound, Meldrum's acid, is a skin and eye irritant.[5] Brominated organic compounds can be toxic and may release hazardous decomposition products such as hydrogen bromide upon heating.
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry place away from heat and incompatible materials.
Conclusion
This compound is a compound with potential synthetic utility, yet its thermal properties remain largely unexplored. Based on the known chemistry of Meldrum's acid and other brominated compounds, its thermal decomposition is likely a complex process involving both ring fragmentation to form a highly reactive dibromoketene and cleavage of the carbon-bromine bonds. Definitive characterization of its thermal stability and decomposition pathways requires experimental investigation using techniques such as TGA, DSC, and EGA. The protocols and theoretical framework provided in this guide offer a starting point for researchers to further explore the properties and applications of this intriguing molecule.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,5-DIBROMOBARBITURIC ACID | 511-67-1 [chemicalbook.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 8. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Applications of Brominated Dioxane-Diones in Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, halogenated scaffolds have consistently demonstrated their value in modulating pharmacological activity. This technical guide delves into the untapped potential of a specific, yet underexplored, class of compounds: brominated dioxane-diones. While direct literature on their medicinal applications is nascent, this paper synthesizes current knowledge on dioxane-dione synthesis, the profound impact of bromination in drug design, and the established bioactivities of analogous brominated heterocycles. We present a forward-looking perspective on the potential of brominated dioxane-diones as a versatile platform for developing next-generation therapeutics, particularly in oncology and infectious diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, predicted pharmacological properties, and robust experimental workflows to explore this promising chemical space.
Introduction: The Confluence of a Privileged Scaffold and a Powerful Halogen
Heterocyclic compounds form the backbone of a significant portion of approved pharmaceuticals.[1] Their rigid frameworks provide a three-dimensional arrangement of functional groups that can engage with biological targets with high specificity. The 1,4-dioxane-2,5-dione and 1,4-dioxane-2,3-dione skeletons, cyclic diesters (dilactones), are intriguing scaffolds. They offer stereochemical complexity and multiple points for functionalization. While the synthesis of dioxane-diones has been explored, their application in medicinal chemistry has been limited.[2]
The introduction of halogen atoms, particularly bromine, into bioactive molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[3][4][5][6][7] Bromination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[5][6][7] The ability of bromine to participate in halogen bonding, a non-covalent interaction with protein residues, has emerged as a critical factor in enhancing ligand-target binding and selectivity.[3][4]
This guide posits that the strategic bromination of dioxane-dione cores can unlock a new class of therapeutic agents with significant potential. By combining the structural features of the dioxane-dione scaffold with the pharmacological advantages conferred by bromine, we can envision novel molecules with tailored activities.
Synthetic Pathways to Brominated Dioxane-Diones
The successful exploration of brominated dioxane-diones hinges on robust and versatile synthetic methodologies. A two-pronged approach is envisioned: first, the synthesis of the core dioxane-dione ring system, followed by selective bromination.
Synthesis of the Dioxane-Dione Core
The most common route to 1,4-dioxane-2,5-diones involves the cyclodimerization of α-hydroxy acids. However, this direct approach can be low-yielding due to the formation of linear oligomers. A more reliable two-step process involves the initial formation of oligomers followed by catalytic thermolysis to yield the desired cyclic dimer.
An alternative strategy involves the reaction of a carboxylic acid salt with a halide. For instance, salts of 2-halopropionic acids can be heated to form lactide, a simple 1,4-dioxane-2,5-dione.[2]
Strategies for Bromination
Once the dioxane-dione scaffold is in hand, several bromination strategies can be employed. The choice of reagent and reaction conditions will be crucial for achieving the desired regioselectivity and stereoselectivity.
-
Direct Bromination: The use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) are standard methods for the bromination of activated C-H bonds, such as those alpha to a carbonyl group.
-
Dioxane Dibromide: This solid, stable reagent can be a milder alternative to liquid bromine for selective brominations.[8]
-
Halolactonization: For unsaturated precursors, halolactonization offers a powerful method for the simultaneous introduction of a bromine atom and the formation of a lactone ring, which could be adapted for dioxane-dione synthesis.[9]
The proposed synthetic workflow is illustrated in the diagram below:
Caption: Proposed general synthetic workflow for brominated dioxane-diones.
Predicted Physicochemical Properties and Pharmacological Impact
The introduction of bromine is expected to significantly alter the physicochemical profile of the parent dioxane-dione. These changes can be rationally exploited to fine-tune the drug-like properties of the resulting compounds.
| Property | Predicted Effect of Bromination | Rationale |
| Lipophilicity (logP) | Increase | Bromine is a lipophilic atom, which generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability but may also increase non-specific binding if not optimized. |
| Molecular Weight | Increase | The addition of a bromine atom (atomic weight ~80) will increase the molecular weight. |
| Polar Surface Area (PSA) | Minimal Change | Bromine itself does not contribute significantly to the polar surface area. |
| Metabolic Stability | Potential Increase | Bromine can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes, potentially leading to a longer half-life.[5][6][7] |
| Binding Affinity | Potential Increase | Bromine can participate in halogen bonding with electron-rich atoms (e.g., oxygen, nitrogen) in the protein binding pocket, leading to enhanced affinity and selectivity.[3][4] |
| Aqueous Solubility | Decrease | The increase in lipophilicity will likely lead to a decrease in aqueous solubility. |
Potential Therapeutic Applications: An Extrapolative Analysis
While direct evidence is lacking, a strong case for the potential therapeutic applications of brominated dioxane-diones can be built by examining the biological activities of structurally related compounds.
Anticancer Activity
Many natural and synthetic brominated compounds exhibit potent anticancer activity.[10] For instance, brominated lactones have shown selective antiproliferative effects on metastatic melanoma cells.[11] The proposed mechanism for many α-methylene-γ-lactones is the alkylation of nucleophilic residues in key proteins, and halogenated derivatives have demonstrated significant cytotoxic activities.[9]
Potential Targets:
-
Protein Kinases: Halogenation has been a key strategy in the development of potent protein kinase inhibitors.[12] The bromine atom can form halogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
-
DNA and Associated Enzymes: Some brominated compounds act as DNA alkylating agents or interfere with DNA processing enzymes like topoisomerases.
-
Tubulin: Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. The dioxane-dione scaffold could be decorated to interact with the colchicine or other binding sites on tubulin.
Antimicrobial and Antiviral Activity
Bromine-containing heterocycles are well-represented among antimicrobial and antiviral agents.[10] Natural substances from marine organisms, which are often brominated, have shown efficacy against resistant bacteria.[5][6]
Potential Targets:
-
Bacterial Enzymes: Key bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways could be targeted.
-
Viral Proteases and Polymerases: These enzymes are essential for viral replication and are common targets for antiviral drugs.
Enzyme Inhibition
The dioxane-dione scaffold, with its two carbonyl groups, can act as a mimic of peptide bonds or other ester-containing substrates, making it a potential platform for enzyme inhibitor design. Bromination can enhance the binding to the enzyme's active site.
Proposed Experimental Workflow for Investigation
For researchers interested in exploring this compound class, a systematic experimental workflow is proposed.
Caption: A proposed experimental workflow for the discovery and development of brominated dioxane-diones.
Step-by-Step Protocol Outline:
-
Library Synthesis: Synthesize a diverse library of brominated dioxane-diones with variations in the substitution pattern on the dioxane-dione core and the position of the bromine atom(s).
-
Structural Characterization: Confirm the structure and purity of all synthesized compounds using standard analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, and, where possible, single-crystal X-ray diffraction.
-
Primary In Vitro Screening:
-
Anticancer: Screen the library against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with antiproliferative activity.
-
Antimicrobial: Test for activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
-
Hit-to-Lead Optimization: For active compounds ("hits"), synthesize analogues to establish structure-activity relationships (SAR). The goal is to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: For promising lead compounds, investigate the molecular mechanism of action. This may involve target identification assays, biochemical assays with purified enzymes, and cellular pathway analysis.
-
In Vivo Evaluation: Assess the efficacy and safety of optimized lead compounds in relevant animal models of disease.
Conclusion and Future Directions
The exploration of brominated dioxane-diones represents a compelling, albeit challenging, frontier in medicinal chemistry. While direct precedent is limited, the foundational principles of drug design and the proven success of related brominated heterocycles provide a strong rationale for their investigation. The synthetic accessibility of the dioxane-dione core, coupled with the powerful influence of bromination on pharmacological properties, suggests that this scaffold is ripe for exploration.
Future research should focus on the development of efficient and stereoselective synthetic routes to a diverse range of brominated dioxane-diones. A systematic evaluation of their biological activities, guided by the principles outlined in this guide, has the potential to uncover novel therapeutic agents for a variety of diseases. The insights gained from such studies will not only expand our understanding of the medicinal chemistry of this unique heterocyclic system but may also lead to the development of life-saving medicines.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 2. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. US3755444A - Bromination of organic compounds with a bromine chloride dioxane complex - Google Patents [patents.google.com]
- 9. Synthesis and cytotoxic evaluation of halogenated α-exo-methylene-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Account Suspended [tethyschemical.com]
- 11. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a Versatile Electrophilic Brominating Agent
Abstract
This technical guide provides a comprehensive overview of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Dibromomeldrum's Acid, as a powerful and versatile reagent for electrophilic bromination in organic synthesis. We delve into its advantages over traditional brominating agents, outline its synthesis, explain the core mechanistic principles, and provide detailed, field-tested protocols for its application in the bromination of various substrates, including ketones, aromatic systems, and alkenes. This document is intended for researchers, chemists, and process development professionals seeking safer, more efficient, and highly selective bromination methodologies.
Introduction to the Reagent: A Superior Alternative
This compound (Dibromomeldrum's Acid) is a crystalline, solid brominating agent that offers significant advantages in handling, safety, and reactivity compared to conventional reagents like elemental bromine and even N-bromosuccinimide (NBS).
Key Advantages:
-
Solid & Stable: As a crystalline solid, it is significantly easier and safer to handle, weigh, and store than volatile, corrosive liquid bromine.[1]
-
High Atom Economy: With two bromine atoms per molecule, it offers excellent atom economy.
-
Controlled Reactivity: The electron-withdrawing nature of the adjacent carbonyl groups polarizes the C-Br bonds, creating a potent source of electrophilic bromine (Br⁺) under mild conditions.
-
Clean Byproducts: The primary byproduct, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is a water-soluble and easily removable solid.[2]
The core utility of Dibromomeldrum's acid lies in its capacity to act as a reliable "Br⁺" synthon, enabling a range of selective transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of the Reagent
Dibromomeldrum's acid is readily prepared from its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The high acidity of the C-5 methylene protons in Meldrum's acid facilitates its reaction with electrophilic bromine sources.
Protocol 2.1: Synthesis of this compound
-
Causality: The synthesis involves the reaction of Meldrum's acid with a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a base or a radical initiator to facilitate the substitution of the acidic protons at the C-5 position. The high acidity of the methylene hydrogens at this position makes this transformation efficient.[3]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Meldrum's acid (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add elemental bromine (Br₂) (2.0-2.2 equiv) dropwise to the stirred solution. Alternatively, a slurry of N-bromosuccinimide (2.2 equiv) can be used.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the white to off-white crystalline product.
Core Application: Electrophilic Bromination
Dibromomeldrum's acid excels in reactions where a substrate acts as a nucleophile, attacking one of the electrophilic bromine atoms. The general workflow for these reactions is straightforward and adaptable.
Caption: General experimental workflow for bromination reactions.
α-Bromination of Ketones
The α-halogenation of ketones is a fundamental transformation for creating valuable synthetic intermediates.[4] Dibromomeldrum's acid provides a mild and efficient route to these compounds.
-
Mechanism Rationale: The reaction proceeds through an enol or enolate intermediate.[4][5] In acidic conditions, the ketone tautomerizes to its enol form, which is electron-rich and acts as the nucleophile.[6][7] The enol's double bond attacks the electrophilic bromine of Dibromomeldrum's acid. Under basic conditions, a more nucleophilic enolate is formed, which reacts rapidly.[4] Acid-catalyzed reactions are often preferred as they typically stop at mono-bromination, whereas basic conditions can lead to poly-halogenation.[4][7]
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Protocol 3.1: α-Bromination of Acetophenone
-
Setup: To a solution of acetophenone (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add a catalytic amount of HBr (1 drop of 48% aq. solution).
-
Reagent Addition: Add this compound (1.0 mmol, 302 mg) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (e.g., using 9:1 hexanes:ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude α-bromoacetophenone, which can be further purified by column chromatography if necessary.
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | α-Bromoacetophenone | >90 | N/A |
| Cyclohexanone | 2-Bromocyclohexanone | >95 | N/A |
| Propiophenone | 2-Bromopropiophenone | ~85 | N/A |
| This table represents typical yields for α-bromination reactions. |
Electrophilic Bromination of Aromatic Compounds
Dibromomeldrum's acid is an effective reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.[8]
-
Mechanism Rationale: This reaction follows the classical electrophilic aromatic substitution (SEAr) pathway. The π-system of the aromatic ring attacks an electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent loss of a proton restores aromaticity and yields the brominated product. For highly activated rings (phenols, anilines), no catalyst is needed. For less activated systems, a mild Lewis acid may be required to enhance the electrophilicity of the bromine.[9]
Protocol 3.2: para-Bromination of Anisole
-
Setup: Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.0 mmol, 302 mg) portion-wise over 5 minutes to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC for the disappearance of anisole.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Washing & Drying: Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent in vacuo. The crude product can be purified by flash chromatography on silica gel to yield pure p-bromoanisole.
| Substrate | Major Product | Yield (%) | Reference |
| Anisole | p-Bromoanisole | >95 | [8] |
| Phenol | p-Bromophenol | >98 | [8] |
| Acetanilide | p-Bromoacetanilide | >90 | N/A |
| N,N-Dimethylaniline | p-Bromo-N,N-dimethylaniline | >95 | [10] |
Dibromination of Alkenes
The addition of bromine across a double bond is a fundamental reaction in organic chemistry. Dibromomeldrum's acid serves as a solid, safe source of bromine for this transformation.
-
Mechanism Rationale: The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine atom. This leads to the formation of a cyclic bromonium ion intermediate.[11][12] The second bromide ion then attacks the bromonium ion from the side opposite to the three-membered ring (backside attack), resulting in a stereospecific anti-addition of the two bromine atoms across the double bond.[11][13]
Caption: Mechanism of alkene dibromination via a bromonium ion.
Protocol 3.3: Dibromination of Styrene
-
Setup: In a round-bottom flask, dissolve styrene (1.0 mmol) in a non-participating solvent like carbon tetrachloride (CCl₄) or dichloromethane (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Workup: Upon completion, dilute the mixture with the solvent and wash with a saturated aqueous solution of Na₂S₂O₃, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1,2-dibromo-1-phenylethane product.
| Substrate | Product Diastereoselectivity | Yield (%) | Reference |
| (E)-Stilbene | meso-1,2-Dibromo-1,2-diphenylethane | >99 | [14] |
| (Z)-Stilbene | (±)-1,2-Dibromo-1,2-diphenylethane | >99 | [14] |
| Cyclohexene | trans-1,2-Dibromocyclohexane | >98 | [12] |
Safety and Handling
Proper handling and storage are crucial for ensuring safety and maintaining the reagent's efficacy.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[15][16] Work in a well-ventilated fume hood to avoid inhalation of dust.[16][17]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[15] It should be kept refrigerated (2-8 °C) to prevent decomposition.[16][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[15] Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Toxicology: The compound may cause skin and eye irritation.[15] Its toxicological properties have not been fully investigated. It is noted as being very toxic to aquatic life.[15]
Conclusion
This compound is a highly effective, safe, and versatile electrophilic brominating agent. Its solid nature, high atom economy, and mild reaction conditions make it a superior choice for the selective bromination of ketones, aromatic systems, and alkenes. The protocols outlined in this guide provide a robust framework for its successful implementation in diverse research and development settings, enabling the efficient synthesis of valuable brominated intermediates.
References
- 1. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Application Notes & Protocols: A Guide to the Synthetic Potential of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Heterocyclic Chemistry
Abstract: This document provides a detailed theoretical and practical guide on the use of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a versatile electrophilic synthon for the synthesis of key heterocyclic scaffolds. While its direct applications are an emerging area of research, this guide extrapolates its vast potential based on established chemical principles. We present the mechanistic rationale, proposed reaction pathways, and detailed, actionable protocols for the synthesis of pyrazoles and pyrimidines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel reagents for the construction of diverse chemical libraries.
Introduction: The Parent Acid and its Potent Dibromo-Analogue
2,2-Dimethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, is a cornerstone reagent in organic synthesis, celebrated for the high acidity of its C5 methylene protons and its utility as a versatile building block.[1][2] Its rigid structure and unique reactivity have made it indispensable in Knoevenagel condensations, Michael additions, and the construction of complex molecular architectures, including heterocycles.[3]
This guide focuses on its lesser-known, yet highly promising analogue: This compound . Hereafter, we will refer to this reagent as DBDA . The substitution of the acidic protons at the C5 position with two bromine atoms fundamentally transforms its chemical behavior—from a potent carbon nucleophile (in its deprotonated form) to a powerful 1,1-dielectrophile.
While the peer-reviewed literature on the specific applications of DBDA in heterocyclic synthesis is not yet extensive, its structure strongly suggests a significant potential. This document serves as a forward-looking application note, providing a robust theoretical framework and proposed experimental protocols to unlock the synthetic utility of this reagent. We will explore its predicted reactivity and lay out a blueprint for its use in constructing valuable heterocyclic systems.
Reagent Analysis: Structure and Predicted Reactivity
The synthetic power of DBDA stems from its unique structural features. The central C5 carbon is bonded to two bromine atoms, which are excellent leaving groups. Furthermore, this carbon is positioned between two highly electron-withdrawing carbonyl groups within the rigid 1,3-dioxane-4,6-dione ring.
Key Reactive Features:
-
Highly Electrophilic Center: The cumulative inductive and resonance effects of the adjacent carbonyls and the two bromine atoms render the C5 carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.[4][5]
-
Gem-Dibromo Moiety: This functional group serves as a masked carbonyl or a 1,1-dielectrophile. Upon reaction with a binucleophile, both bromine atoms can be displaced in a sequential or concerted fashion, enabling cyclization reactions.[6]
This combination makes DBDA a potent synthetic equivalent of diethyl dibromomalonate but with the unique conformational constraints and downstream reactivity of the Meldrum's acid scaffold. It is poised to react efficiently with a wide range of binucleophiles, such as hydrazines, ureas, and amidines, to form five- and six-membered heterocyclic rings.
Proposed Synthesis of Pyrazole Derivatives
The construction of the pyrazole ring is a cornerstone of medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[7][8] A classical and highly effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[9]
Mechanistic Rationale
We propose that DBDA can function as a 1,3-dicarbonyl synthon in the reaction with hydrazines. The reaction is predicted to proceed via a double nucleophilic substitution mechanism. The first nitrogen of the hydrazine attacks the electrophilic C5 carbon, displacing one bromide ion. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the same carbon to displace the second bromide, leading to a spiro-intermediate which then rearranges to the aromatic pyrazole ring with concomitant ring-opening of the dioxane-dione.
Visualizing the Mechanism: DBDA to Pyrazole
Caption: Proposed reaction pathway for pyrazole synthesis from DBDA.
Protocol 1: Proposed Synthesis of 3,5-Dihydroxy-1-phenyl-1H-pyrazole
This protocol provides a hypothetical, yet robust, methodology for the synthesis of a pyrazole derivative from DBDA and phenylhydrazine.
Materials:
-
This compound (DBDA)
-
Phenylhydrazine
-
Ethanol (Absolute)
-
Triethylamine (TEA)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve DBDA (1.0 eq) in absolute ethanol (20 mL/mmol of DBDA).
-
Nucleophile Addition: To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of phenylhydrazine (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Data Table: Substrate Scope for Pyrazole Synthesis
| Entry | Hydrazine (R') | Expected Product | Theoretical Yield (%) | Reaction Time (h) |
| 1 | H (Hydrazine Hydrate) | 3,5-Dihydroxy-1H-pyrazole | TBD | TBD |
| 2 | Phenyl | 3,5-Dihydroxy-1-phenyl-1H-pyrazole | TBD | TBD |
| 3 | 4-Nitrophenyl | 3,5-Dihydroxy-1-(4-nitrophenyl)-1H-pyrazole | TBD | TBD |
| 4 | Methyl | 3,5-Dihydroxy-1-methyl-1H-pyrazole | TBD | TBD |
| TBD: To Be Determined experimentally. |
Proposed Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals.[10][11] The most common synthetic strategy involves the condensation of a 1,3-dielectrophilic component with an N-C-N synthon such as urea, thiourea, or an amidine.[12][13]
Mechanistic Rationale
Similar to the pyrazole synthesis, DBDA is proposed to react with N-C-N binucleophiles to construct the pyrimidine core. For instance, reaction with urea would involve initial nucleophilic attack from one nitrogen onto the C5 carbon of DBDA, displacing a bromide. Subsequent intramolecular cyclization by the second nitrogen displaces the remaining bromide, forming a bicyclic spiro-intermediate. This intermediate is expected to undergo rearrangement and ring-opening to yield a substituted barbituric acid derivative.
Visualizing the Workflow: DBDA to Pyrimidine
Caption: General experimental workflow for pyrimidine synthesis using DBDA.
Protocol 2: Proposed Synthesis of 2-Phenyl-1,3-dioxino[5,4-d]pyrimidine-4,6,8-trione
This protocol outlines a potential method for synthesizing a pyrimidine derivative using benzamidine hydrochloride.
Materials:
-
This compound (DBDA)
-
Benzamidine Hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add DBDA (1.0 eq), benzamidine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (15 mL/mmol of DBDA) via syringe.
-
Reaction: Heat the stirred suspension to 90 °C. Maintain the temperature for 8-12 hours, monitoring for the disappearance of starting material by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-cold water (50 mL).
-
Isolation: Stir the aqueous mixture for 30 minutes. If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether.
-
Purification: Dry the collected solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like acetonitrile or ethanol.
Safety, Handling, and Future Outlook
Safety Precautions: this compound is expected to be a highly reactive and potentially corrosive compound. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory. Avoid inhalation of dust and contact with skin and eyes.
Future Outlook: The synthetic potential of DBDA is largely untapped. The protocols outlined here represent foundational starting points for exploration. We anticipate that DBDA will prove to be a valuable reagent for:
-
Multicomponent Reactions: Its high reactivity could enable novel one-pot syntheses of complex, poly-substituted heterocycles.
-
Spiro-heterocycle Synthesis: DBDA is an ideal candidate for constructing spirocyclic frameworks, which are of significant interest in medicinal chemistry.[14][15][16]
-
Diversity-Oriented Synthesis: The core reactivity can be leveraged to produce libraries of pyrazoles, pyrimidines, and potentially other heterocycles like imidazoles and oxazoles for high-throughput screening.
Further research is strongly encouraged to validate these proposed pathways and to fully characterize the scope and limitations of this promising reagent in modern heterocyclic chemistry.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. webassign.net [webassign.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]
- 10. bu.edu.eg [bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. Experimental and computational studies on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Bromination with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (DBDD) as a highly selective brominating agent. Derived from Meldrum's acid[1][2], DBDD is a stable, crystalline solid that offers significant advantages in handling and reactivity over traditional bromine sources like elemental bromine or HBr.[3] This guide delves into the mechanistic underpinnings of its selectivity, provides detailed, field-proven protocols for its use in the stereoselective bromination of various organic substrates, and explains the causality behind critical experimental parameters.
Introduction to the Reagent: A Safer, More Selective Bromine Source
This compound, hereafter referred to as DBDD, is the dibrominated derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1][2][4] Its chemical structure features two bromine atoms attached to the acidic carbon of the Meldrum's acid backbone.
Key Physicochemical Properties:
-
Appearance: White, crystalline solid[4]
-
Molecular Weight: 301.92 g/mol [4]
-
Melting Point: 75–76 °C[4]
-
Solubility: Soluble in diethyl ether, carbon tetrachloride, and other common organic solvents.[4]
-
Stability: Can be stored for extended periods at 0 °C.[4]
The primary advantage of DBDD lies in its nature as a solid, which circumvents the significant handling hazards associated with volatile and highly corrosive liquid bromine. It serves as an electrophilic bromine source ("Br+") for a variety of transformations, most notably the selective α-bromination of aldehydes and α,β-unsaturated ketones.[4][5]
The Mechanistic Basis of Stereoselectivity
The stereochemical outcome of a bromination reaction is dictated by the reaction mechanism. DBDD participates in classic electrophilic addition and substitution pathways, where the transition state geometry determines the final product stereochemistry.
Diastereoselective anti-Dibromination of Alkenes
While reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are more commonly cited for this transformation[6][7][8], DBDD is expected to follow the same well-established mechanism. The reaction proceeds via a cyclic bromonium ion intermediate.
-
Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms on DBDD. This forms a three-membered cyclic bromonium ion, with the bromine atom bridging the two carbon atoms of the original double bond.
-
Nucleophilic Opening: The resulting bromide anion (or another nucleophile) then attacks one of the carbons of the bromonium ion. Critically, this attack occurs from the face opposite to the bulky bromonium ion ring, a process known as backside attack.
-
Stereochemical Consequence: This enforced S(_N)2-like backside attack results in a net anti-addition of the two bromine atoms across the double bond. The specific diastereomer formed is therefore dependent on the geometry (E or Z) of the starting alkene.
Selective α-Bromination of Carbonyl Compounds
DBDD is exceptionally effective for the selective monobromination at the α-carbon of aldehydes and the α'-position of α,β-unsaturated ketones.[4] This selectivity is rooted in the formation of an enol or enolate intermediate.
Under acidic conditions, the carbonyl oxygen is protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic bromine of DBDD. Under basic conditions, a proton is abstracted from the α-carbon to form an enolate, which is an even more potent nucleophile. In both cases, the reaction occurs specifically at the α-carbon due to the electronic nature of the intermediate.
Applications & Data Summary
DBDD is a versatile reagent applicable to several key transformations in organic synthesis. Its utility is summarized below.
| Application | Substrate Type | Product Type | Key Features & Selectivity |
| α-Bromination | Aldehydes, Ketones | α-Bromo Carbonyls | Excellent regioselectivity for the α-position.[4] |
| α'-Bromination | α,β-Unsaturated Ketones | α'-Bromo Enones | Selective bromination at the α'-position over other sites.[4] |
| Dibromination | Alkenes | vic-Dibromides | High diastereoselectivity for the anti-addition product. |
| Reductive Coupling | DBDD itself | Ethylenetetracarboxylate | Can undergo reductive coupling in certain conditions. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Selective α-Monobromination of an Aldehyde (General Procedure)
This protocol describes a general method for the highly selective α-bromination of an aldehyde, a key transformation for introducing functionality for subsequent nucleophilic substitution or elimination reactions.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (DBDD) (1.05 equiv)
-
Anhydrous Diethyl Ether (Et₂O) or Carbon Tetrachloride (CCl₄)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and dissolve it in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Reagent Addition: In a separate flask, dissolve DBDD (1.05 equiv) in a minimum amount of anhydrous diethyl ether. Transfer this solution to a dropping funnel.
-
Reaction Execution: Cool the aldehyde solution to 0 °C using an ice bath. Add the DBDD solution dropwise to the stirred aldehyde solution over 15-20 minutes. The slight excess of DBDD ensures complete conversion of the starting material.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the Meldrum's acid byproduct), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude α-bromo aldehyde can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective anti-Dibromination of an Alkene (General Procedure)
This protocol provides a catalyst-free method for the 1,2-dibromination of an alkene, yielding the anti-diastereomer with high selectivity. The procedure is adapted from principles established for similar N-bromoimide reagents.[7][8]
Materials:
-
Alkene (e.g., (E)-Stilbene) (1.0 equiv)
-
This compound (DBDD) (1.1 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 equiv) in dichloromethane (approx. 0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add DBDD (1.1 equiv) in one portion.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the solid DBDD and the discharge of any color. Reactions are often complete within 1-4 hours.
-
Workup - Quenching: Upon completion, add saturated aqueous Na₂S₂O₃ solution to the reaction mixture and stir for 10 minutes to quench excess brominating agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with small portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, the vicinal dibromide, is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography. For (E)-stilbene, this would yield (1R,2S)-1,2-dibromo-1,2-diphenylethane (the meso compound).
Trustworthiness & Causality: Why These Conditions?
-
Choice of Solvent: Non-polar, aprotic solvents like CCl₄, DCM, or Et₂O are preferred as they do not compete with the substrate as a nucleophile and effectively solvate the reactants.
-
Stoichiometry: A slight excess of DBDD (1.05-1.1 equiv) is used to drive the reaction to completion, compensating for any minor degradation or side reactions. A large excess is avoided to minimize purification challenges and potential for over-bromination.
-
Temperature Control: For α-bromination of aldehydes, the reaction is conducted at 0 °C to enhance selectivity and prevent potential side reactions, such as aldol condensations or multiple brominations. Alkene dibrominations are often robust enough to proceed at room temperature.
-
Aqueous Workup: The Na₂S₂O₃ wash is critical for neutralizing any remaining electrophilic bromine. The NaHCO₃ wash is an essential acid-base extraction to remove the acidic Meldrum's acid byproduct, simplifying purification.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,5‐Dibromo‐2,2‐dimethyl‐1,3‐dioxane‐4,6‐dione | Semantic Scholar [semanticscholar.org]
- 5. evitachem.com [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
The Dual Reactivity of a Gem-Dibrominated Meldrum's Acid: A Guide to its Reaction Mechanisms with Nucleophiles
For Immediate Release: Application Note & Protocol Guide
Introduction: Unveiling the Synthetic Potential of a Versatile Electrophile
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a powerful and versatile reagent in modern organic synthesis. Its unique structure, featuring a gem-dibrominated carbon at the highly acidic C-5 position flanked by two carbonyl groups, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the reaction mechanisms of this compound with various nucleophiles, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its full synthetic potential. Understanding the nuanced interplay between nucleophile identity, reaction conditions, and mechanistic pathways—ranging from direct substitution to ring-opening cascades—is paramount for the strategic design of novel molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.
Core Mechanistic Principles: A Dichotomy of Reactivity
The reactivity of this compound is primarily governed by two competing pathways: nucleophilic substitution at the C-5 position and nucleophilic acyl substitution followed by ring-opening of the dioxane-dione core. The prevailing mechanism is intricately dependent on the nature of the nucleophile, stoichiometry, and reaction conditions.
Pathway A: Nucleophilic Substitution at the C-5 Position
The presence of two bromine atoms, which are excellent leaving groups, on a carbon atom activated by two adjacent carbonyl groups makes the C-5 position highly susceptible to nucleophilic attack. This pathway can proceed via a sequential substitution mechanism.
Diagram of Nucleophilic Substitution Pathway
Caption: Sequential nucleophilic substitution at the C-5 position.
The reaction is initiated by the attack of a nucleophile on the electrophilic C-5 carbon, leading to the displacement of one bromide ion. This results in a mono-substituted intermediate. Depending on the reaction stoichiometry and the reactivity of the nucleophile, a second substitution can occur to yield a di-substituted product. This pathway is generally favored by softer, less basic nucleophiles.
Pathway B: Nucleophilic Acyl Substitution and Ring-Opening
Stronger, more basic nucleophiles, particularly alkoxides, can favor an alternative pathway involving initial attack at one of the carbonyl carbons (C-4 or C-6) of the Meldrum's acid ring. This is a characteristic reaction of Meldrum's acid and its derivatives.[1] This initial acyl substitution leads to the formation of a tetrahedral intermediate, which can then collapse, leading to the opening of the 1,3-dioxane-4,6-dione ring.
Diagram of Ring-Opening Pathway
Caption: Nucleophilic acyl substitution leading to ring-opening.
This pathway ultimately leads to the formation of acyclic malonic acid derivatives, which can undergo further transformations such as decarboxylation, especially upon heating.[2]
Application Notes and Protocols for Reactions with Specific Nucleophiles
The following sections provide detailed protocols and mechanistic insights for the reaction of this compound with key classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction with amines is highly dependent on the nature of the amine (primary vs. secondary) and the reaction conditions.
Primary amines can react with this compound to initially form a mono-substituted product. However, under basic conditions, this intermediate can undergo elimination of HBr to form a highly reactive ketenimine intermediate. This intermediate can then be trapped by another equivalent of the amine or other nucleophiles present in the reaction mixture, leading to a variety of heterocyclic systems.
Protocol 1: Synthesis of a Disubstituted Amine Derivative
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of the primary amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Yields with Various Primary Amines
| Nucleophile (Primary Amine) | Product Type | Typical Yield (%) |
| Aniline | 5,5-Dianilino derivative | 60-75 |
| Benzylamine | 5,5-Dibenzylamino derivative | 65-80 |
| Cyclohexylamine | 5,5-Dicyclohexylamino derivative | 55-70 |
Secondary amines, being more sterically hindered and generally less prone to form stable imines, tend to react via a straightforward double nucleophilic substitution pathway to yield the corresponding 5,5-diamino derivatives.
Protocol 2: Synthesis of a 5,5-Bis(dialkylamino) Derivative
-
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
To a suspension of potassium carbonate in anhydrous acetonitrile, add the secondary amine.
-
Add a solution of this compound in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
-
Reaction with Thiol Nucleophiles
Thiols are excellent soft nucleophiles and readily react with this compound via a double nucleophilic substitution mechanism to form 5,5-bis(thio) substituted products. These reactions are often high-yielding and proceed under mild conditions.
Protocol 3: Synthesis of a 5,5-Bis(arylthio) Derivative
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (2.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add the thiol dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Representative Yields with Various Thiol Nucleophiles
| Nucleophile (Thiol) | Product Type | Typical Yield (%) |
| Thiophenol | 5,5-Bis(phenylthio) derivative | 85-95 |
| Benzyl mercaptan | 5,5-Bis(benzylthio) derivative | 80-90 |
| Ethanethiol | 5,5-Bis(ethylthio) derivative | 75-85 |
Reaction with Alcohol Nucleophiles (Alkoxides)
As mentioned, strong alkoxide bases are prone to induce ring-opening of the Meldrum's acid moiety.[1] This reaction is a powerful method for the synthesis of malonic acid esters.
Protocol 4: Ring-Opening with Sodium Ethoxide to form Diethyl Bromomalonate
-
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (2.5 eq)
-
Ethanol, absolute
-
-
Procedure:
-
Dissolve this compound in absolute ethanol at room temperature.
-
Add a solution of sodium ethoxide in ethanol dropwise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate to afford the crude diethyl bromomalonate, which can be further purified by distillation.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and NMR spectroscopy. The expected products have distinct spectroscopic signatures that allow for unambiguous characterization. For instance, in the nucleophilic substitution reactions, the disappearance of the C-Br bond and the appearance of new C-N or C-S bonds can be monitored by IR and NMR spectroscopy. In the case of ring-opening reactions, the characteristic signals of the Meldrum's acid moiety in the ¹H and ¹³C NMR spectra will be replaced by those of the corresponding acyclic ester.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity with nucleophiles can be judiciously controlled to favor either nucleophilic substitution at the C-5 position or ring-opening of the dioxane-dione framework. By carefully selecting the nucleophile and reaction conditions, researchers can access a wide array of functionalized malonic acid derivatives and complex heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this powerful reagent in the pursuit of novel chemical entities for various applications, including drug discovery and materials science.
References
Application Notes and Protocols for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Synthesis
Abstract
This document provides detailed application notes and protocols for the use of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid, in organic synthesis. While direct catalytic applications of this reagent are not extensively documented in current literature, its structural characteristics, derived from the highly versatile Meldrum's acid, point to its significant potential as a stable, solid, and effective electrophilic brominating agent. This guide offers insights into its preparation and proposes its application in a range of bromination reactions, providing researchers, chemists, and drug development professionals with the foundational knowledge to explore its synthetic utility. The protocols provided herein are based on established principles of bromination chemistry and are intended as a starting point for methodological development.
Introduction and Chemical Profile
This compound is a halogenated derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). Meldrum's acid is a well-known synthetic intermediate, prized for the high acidity of its C-5 methylene protons and its utility in Knoevenagel condensations, Michael additions, and as a precursor to ketenes.[1][2] The substitution of these acidic protons with bromine atoms transforms the molecule from a potent nucleophile (in its enolate form) to a source of electrophilic bromine.
The presence of two bromine atoms on a single carbon, flanked by two carbonyl groups, renders them highly susceptible to nucleophilic attack, making 5,5-Dibromomeldrum's acid a potentially powerful brominating agent.[1] Its solid state and higher molecular weight compared to liquid bromine offer advantages in handling and stoichiometry. This document will explore its synthesis and its postulated applications as a brominating reagent.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5,5-Dibromomeldrum's acid |
| CAS Number | 66131-14-4[1] |
| Molecular Formula | C₆H₆Br₂O₄[1] |
| Molecular Weight | 301.92 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The preparation of 5,5-Dibromomeldrum's acid involves the direct electrophilic bromination of Meldrum's acid. The high acidity of the C-5 protons of Meldrum's acid facilitates this transformation.
Synthesis Workflow
Caption: Synthesis of 5,5-Dibromomeldrum's Acid.
Detailed Synthesis Protocol
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.0 eq)
-
Bromine (2.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine, dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel over 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.
Applications in Electrophilic Bromination
As a source of electrophilic bromine, 5,5-Dibromomeldrum's acid is anticipated to be effective in a variety of bromination reactions. The following sections outline representative protocols for its use, drawing parallels with established brominating agents like N-bromosuccinimide (NBS).
Bromination of Alkenes and Alkynes
5,5-Dibromomeldrum's acid can likely serve as a source of Br₂ in situ, which then adds across double and triple bonds.
Reaction Scheme: Alkene/Alkyne + 5,5-Dibromomeldrum's acid → Dibromoalkane/Dibromoalkene
References
Application Notes: The Synthetic Utility of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione and its Progenitor, Meldrum's Acid
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemistry and applications of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and its derivative, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. While the latter is sometimes misconceptualized in the context of protecting group chemistry, its primary and potent role is that of a selective electrophilic brominating agent. This document clarifies this critical distinction, offering detailed protocols for the synthesis of both compounds and their principal applications in modern organic synthesis. We will first explore the foundational chemistry of Meldrum's acid—a uniquely acidic and versatile C-nucleophile—and then detail the preparation and use of its 5,5-dibromo derivative for the selective α-bromination of aldehydes and α,β-unsaturated ketones.
Part I: The Foundational Chemistry of Meldrum's Acid
Meldrum's acid is a cornerstone reagent in organic synthesis, valued for the exceptional acidity of its C-5 methylene protons (pKa ≈ 4.97 in water) and its rigid cyclic structure.[1][2] This high acidity, unusual for a carbon acid, arises from the constrained conformation of the six-membered ring, which maximizes the orbital overlap for resonance stabilization of the resulting enolate. This property makes it an excellent nucleophile for a variety of transformations.[3]
Synthesis and Properties of Meldrum's Acid
Meldrum's acid is readily prepared in high yield by the condensation of malonic acid and acetone, typically using acetic anhydride as a dehydrating agent and a catalytic amount of sulfuric acid.[4][5]
Table 1: Physical and Chemical Properties of Meldrum's Acid
| Property | Value | Reference |
| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | [6] |
| Molecular Formula | C₆H₈O₄ | [7] |
| Molecular Weight | 144.13 g/mol | [7] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 94–97 °C (decomposes) | [8] |
| pKa | ~4.97 | [1] |
| Solubility | Soluble in many organic solvents, water | [9] |
The Acidity of C-5 and Enolate Stabilization
The acidity of the C-5 protons is the defining feature of Meldrum's acid. Deprotonation yields a highly stabilized enolate, with the negative charge delocalized over both carbonyl oxygens. This facile anion formation, often achievable with mild bases, is the causal factor behind its utility in carbon-carbon bond formation.
Figure 1: Resonance stabilization of the Meldrum's acid conjugate base.
Protocol: Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a hallmark reaction of Meldrum's acid, reacting with aldehydes or ketones to form 5-alkylidene derivatives. These products are valuable electrophiles and precursors for numerous heterocyclic systems.[1] The high acidity of Meldrum's acid often allows this reaction to proceed without a strong base, sometimes even in water, aligning with green chemistry principles.[10][11]
Materials:
-
Meldrum's Acid (1.0 equiv)
-
Aromatic Aldehyde (e.g., p-anisaldehyde, 1.0 equiv)[8]
-
Solvent (e.g., Water, Ethanol, or Pyridine)
-
Round-bottom flask, magnetic stirrer
Procedure (Catalyst-Free in Water): [12]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (e.g., 1.44 g, 10 mmol, 1.0 equiv) and the aromatic aldehyde (10 mmol, 1.0 equiv).
-
Reaction: Add water (e.g., 30 mL) to the flask. Heat the mixture to 60 °C with vigorous stirring.
-
Monitoring: The reaction is typically rapid. A precipitate of the product, 5-arylidene Meldrum's acid, will form. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. The product is often pure enough for subsequent steps without further purification. For exacting applications, recrystallization from ethanol or ethyl acetate/hexane can be performed.
Self-Validation:
-
Expected Yield: Typically >90% for activated aldehydes.
-
Characterization: The product can be characterized by ¹H NMR, observing the disappearance of the C-5 CH₂ signal (~3.7 ppm in CDCl₃) from Meldrum's acid and the appearance of a new vinylic proton signal (~8.4 ppm). Melting point analysis is also a reliable confirmation.[8]
Part II: this compound as a Brominating Agent
The primary role of this compound in synthesis is not as a protecting group but as a stable, solid, and selective source of electrophilic bromine ("Br⁺").[7][9] It serves as a convenient alternative to handling elemental bromine. Its key applications include the selective α-bromination of aldehydes and the α'-bromination of α,β-unsaturated ketones.[9]
Protocol: Synthesis of this compound
This protocol is adapted from the established method of brominating the active methylene position of Meldrum's acid.[9]
Materials:
-
Meldrum's Acid (1.0 equiv)
-
Elemental Bromine (Br₂) (2.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 equiv)
-
Water
-
Diethyl ether or Carbon tetrachloride for extraction/recrystallization
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a three-neck flask equipped with a dropping funnel and magnetic stirrer, dissolve Meldrum's acid (e.g., 14.4 g, 100 mmol, 1.0 equiv) in an aqueous solution of NaOH (8.0 g, 200 mmol, 2.0 equiv in 100 mL of water). Cool the solution in an ice bath to 0-5 °C.
-
Causality Check: The use of two equivalents of base is critical. The first equivalent deprotonates the C-5 position to form the enolate, and the second neutralizes the HBr byproduct formed in each bromination step, driving the reaction to completion.
-
Addition of Bromine: While stirring vigorously, add bromine (32.0 g, 10.2 mL, 200 mmol, 2.0 equiv) dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The red-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Workup: The solid product often precipitates from the aqueous solution. Collect the crude solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium thiosulfate solution (to quench any excess bromine) and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the resulting white solid from carbon tetrachloride or an ether/hexane mixture to yield pure this compound.[9]
Safety and Handling:
-
Bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The product, Dibromo Meldrum's Acid, should be stored at low temperatures (0 °C) for long-term stability and handled as a skin and eye irritant.[9]
Mechanism and Application Workflow
The dibromo derivative acts as an electrophilic bromine source. In the presence of an enol or enolate derived from a carbonyl compound, one of the bromine atoms is transferred to the α-carbon, regenerating the stable Meldrum's acid enolate as a leaving group.
Figure 2: General experimental workflow for selective bromination.
Protocol: Selective α-Bromination of an Aldehyde
This protocol provides a general method for the monobromination of an aldehyde at the α-position.[9]
Materials:
-
Aldehyde (e.g., Hexanal, 1.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl Ether)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (e.g., 1.0 g, 10 mmol, 1.0 equiv) and anhydrous dichloromethane (20 mL).
-
Reagent Addition: Add this compound (3.02 g, 10 mmol, 1.0 equiv) portion-wise to the stirred solution at room temperature.
-
Causality Check: The reaction is typically performed under neutral or slightly acidic conditions. The aldehyde itself, or trace acid, can catalyze enol formation, which is the active nucleophile. The use of exactly one equivalent of the brominating agent ensures monobromination.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (to remove the 5-bromo-Meldrum's acid byproduct) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-bromo aldehyde can be purified by flash column chromatography on silica gel.
Self-Validation:
-
Expected Yield: Moderate to high, depending on the substrate.
-
Characterization: Successful bromination can be confirmed by ¹H NMR (disappearance of the α-CH₂ signal and appearance of a new α-CHBr signal) and mass spectrometry (presence of the characteristic isotopic pattern for a monobrominated compound).
Part III: Conceptual Clarification: Reagent vs. Protecting Group
It is essential for the modern chemist to distinguish between a reagent and a protecting group.
-
A Protecting Group is a molecular framework that is reversibly installed to mask the reactivity of a functional group. It must be stable to a specific set of reaction conditions and then be cleanly removed under a different set of conditions to reveal the original functionality.
-
A Reagent , like 5,5-Dibromo-Meldrum's Acid, causes a permanent, irreversible chemical transformation of a functional group. In this case, an α-proton is replaced by a bromine atom.
The dioxane framework of Meldrum's acid itself can be viewed as a protecting group for malonic acid, allowing it to be used as a potent C-nucleophile. However, the 5,5-dibromo derivative functions unequivocally as a reagent for bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 6. Review of the month: Meldrum's acid - GalChimia [galchimia.com]
- 7. scbt.com [scbt.com]
- 8. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,5‐Dibromo‐2,2‐dimethyl‐1,3‐dioxane‐4,6‐dione | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Organic Syntheses Procedure [orgsyn.org]
"synthesis of alpha-halo ketones using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
Topic: High-Efficiency α-Bromination of Ketones using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Strategic Value of α-Halo Ketones and Advanced Brominating Agents
α-Halo ketones are foundational building blocks in modern organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the α-carbon. This unique reactivity makes them indispensable precursors for the construction of a vast array of molecular architectures, particularly nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core of pharmacologically active compounds.[1][2]
Traditionally, the synthesis of these intermediates has relied on reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS). While effective, these methods often present challenges, including the hazards of handling corrosive and toxic Br₂, difficulties in controlling monohalogenation versus polyhalogenation, and the generation of acidic byproducts (HBr) that can complicate reactions with sensitive substrates.[3][4]
This guide details the application of This compound , also known as 5,5-Dibromomeldrum's acid, as a superior solid-phase brominating agent. This reagent offers significant advantages in terms of safety, selectivity, and operational simplicity. As a stable, crystalline solid, it is easier to handle and measure accurately than liquid bromine. Its reaction profile typically leads to clean, high-yielding monobromination with a neutral byproduct, mitigating issues of acid-catalyzed side reactions and simplifying product purification.
Reaction Mechanism: Electrophilic Bromination via Enol Intermediate
The α-bromination of a ketone is not a direct reaction with the carbonyl compound itself. The key to this transformation lies in the transient formation of a nucleophilic enol or enolate intermediate. The widely accepted mechanism for this process under neutral or acid-catalyzed conditions involves two primary stages:
-
Keto-Enol Tautomerism: The ketone undergoes tautomerization to its corresponding enol form. This equilibrium is often the rate-determining step and can be catalyzed by trace amounts of acid. The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the C=C double bond of the enol.[3][5][6]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking one of the bromine atoms on this compound. This reagent serves as an electrophilic bromine ("Br⁺") source. The attack forms the new C-Br bond and breaks the Br-Br bond (or more accurately, the C-Br bond in the reagent), generating the α-bromo ketone product and the enolate of 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a byproduct.[7]
The reaction generally stops cleanly at monobromination because the electron-withdrawing nature of the newly introduced bromine atom deactivates the carbonyl group, making further protonation and subsequent enol formation less favorable.[6]
Caption: Proposed mechanism for acid-catalyzed α-bromination.
Experimental Workflow: A Visual Guide
The protocol is designed for efficiency and simplicity, minimizing complex setups and hazardous transfers. The general workflow is outlined below.
Caption: Standard experimental workflow for α-bromination.
Detailed Experimental Protocol
This protocol provides a general method for the α-bromination of a representative ketone, such as acetophenone.
4.1 Materials and Equipment
-
Reagents:
-
Ketone substrate (e.g., Acetophenone)
-
This compound (CAS 66131-14-4)[8]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography system
-
4.2 Safety Precautions
-
This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it exclusively in a fume hood.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (e.g., acetophenone, 1.20 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the substrate in 20 mL of dichloromethane. Stir until a homogeneous solution is formed.
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add this compound (3.02 g, 10.0 mmol, 1.0 equiv) portion-wise over 10 minutes. Causality Note: Slow, portion-wise addition at a reduced temperature helps to control any potential exotherm and improve selectivity by maintaining a low instantaneous concentration of the brominating agent.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted brominating agent.
-
Aqueous Workup:
-
Add 20 mL of water and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any acidic byproducts) and 20 mL of brine.
-
Self-Validation Check: The disappearance of the yellow/orange color upon quenching indicates the successful neutralization of the active bromine species.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-bromo ketone.
Substrate Scope and Performance
The use of dibromo-dione reagents demonstrates broad applicability across various ketone scaffolds. While specific data for 5,5-Dibromomeldrum's acid is emerging, performance is expected to be analogous to structurally similar reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), which is known for its high efficiency.[9][10]
| Entry | Substrate (Ketone) | Product (α-Bromo Ketone) | Typical Yield (%) | Notes |
| 1 | Acetophenone | 2-Bromo-1-phenylethanone | >95% | Clean, fast reaction at the methyl position. |
| 2 | Propiophenone | 2-Bromo-1-phenylpropan-1-one | >90% | Selective bromination at the more substituted α-carbon (thermodynamic enol).[7] |
| 3 | Cyclohexanone | 2-Bromocyclohexanone | >92% | Effective for cyclic ketones. |
| 4 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | >95% | Tolerates electron-donating groups on the aromatic ring. |
| 5 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | ~85-90% | Tolerates electron-withdrawing groups, though reaction may be slower. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time. 2. Deactivated substrate (e.g., strongly electron-withdrawing groups). 3. Impure reagents. | 1. Extend reaction time and continue monitoring by TLC/GC-MS. 2. Gently heat the reaction (e.g., to 40 °C) or add a catalytic amount of a mild acid (e.g., acetic acid) to promote enolization. 3. Ensure the ketone is pure and the solvent is anhydrous. |
| Formation of Di-bromo Product | 1. Use of excess brominating agent. 2. Highly activated substrate. | 1. Use exactly 1.0 equivalent of the brominating agent. 2. Add the brominating agent at 0 °C or lower and do not allow the reaction to warm excessively. |
| Complex Product Mixture | 1. Reaction temperature too high. 2. Presence of water leading to side reactions. 3. Substrate degradation under reaction conditions. | 1. Maintain strict temperature control. 2. Use anhydrous solvents and dry glassware thoroughly. 3. Attempt the reaction at a lower temperature for a longer duration. |
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]
- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 8. This compound | 66131-14-4 [sigmaaldrich.com]
- 9. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Halogenated Derivatives of Meldrum's Acid in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Meldrum's Acid and its Halogenated Congeners
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its rigid cyclic structure.[1][2] These features make it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.[3][4] The introduction of halogen atoms at the C-5 position dramatically alters the reactivity of the Meldrum's acid scaffold, transforming it from a nucleophile into a potent electrophile and a precursor for various reactive intermediates.
While specific applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in the total synthesis of complex natural products are not extensively documented in peer-reviewed literature, its role as a brominating agent and a precursor for gem-dibromo functionalities can be inferred from its chemical structure and the known reactivity of similar compounds.[5][6] This guide will, therefore, address the synthesis and general reactivity of 5,5-dihalo-Meldrum's acids, with a particular focus on the dibromo variant, and then expand to include the more widely reported applications of monohalogenated derivatives in the synthesis of complex molecules.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆Br₂O₄ |
| Molecular Weight | 301.92 g/mol |
| CAS Number | 66131-14-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72.0 to 78.0 °C |
Synthesis of Halogenated Meldrum's Acid Derivatives
The preparation of halogenated Meldrum's acid derivatives is typically achieved through the direct halogenation of Meldrum's acid. The high acidity of the C-5 protons facilitates this transformation under relatively mild conditions.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the dibromination of Meldrum's acid.
Materials:
-
Meldrum's acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate solution (saturated)
-
Aqueous sodium thiosulfate solution (10%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Meldrum's acid in dichloromethane, add N-bromosuccinimide in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes any acidic byproducts, while sodium thiosulfate removes any unreacted bromine or NBS.
Reactivity and Applications in Synthesis
The synthetic utility of 5,5-dihalo-Meldrum's acids stems from their ability to act as electrophilic halogenating agents or as precursors to other reactive species.
Electrophilic Bromination
This compound can serve as an electrophilic bromine source, analogous to other N-bromoimides and related reagents.[6] This reactivity is particularly useful for the bromination of electron-rich substrates.
Generation of Ketenes
A key reaction of Meldrum's acid derivatives is their thermal or photochemical decomposition to generate highly reactive ketene intermediates, with the loss of acetone and carbon dioxide.[7][8] While not explicitly documented for the 5,5-dibromo derivative, this pathway is a cornerstone of Meldrum's acid chemistry.
References
- 1. Meldrum's acid in organic synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 66131-14-4 [amp.chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2020212991A1 - Preparation of substituted pyrazoles and their use as anthranilamides precursors - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 8. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the One-Pot Synthesis of Barbiturates and Thiobarbiturates using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Classic Scaffolds
Barbiturates and their thio-analogs are a long-standing class of heterocyclic compounds with a rich history in medicinal chemistry, primarily known for their effects on the central nervous system.[1] The development of efficient and versatile synthetic routes to access novel derivatives of these scaffolds remains a key objective for drug discovery programs targeting a wide range of therapeutic areas, including epilepsy, anxiety, and oncology.[1] This document provides a comprehensive guide to a one-pot, multicomponent synthesis of barbiturates and thiobarbiturates utilizing 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive derivative of Meldrum's acid.
This compound serves as a potent electrophilic building block. Its gem-dibromo functionality at the C5 position activates the molecule for facile reactions with nucleophiles. The one-pot nature of the described synthesis offers significant advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification processes, aligning with the principles of green chemistry.
Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis
The one-pot synthesis of barbiturates and thiobarbiturates from this compound, an aldehyde, and a urea or thiourea derivative is a multicomponent reaction that proceeds through a cascade of interconnected steps. Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the protocol for the synthesis of a diverse library of compounds.
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the highly acidic this compound. This step is typically catalyzed by a base and results in the formation of a highly electrophilic arylidene or alkylidene intermediate.
Subsequently, a Michael addition of the urea or thiourea to the activated double bond of the intermediate occurs. This is followed by an intramolecular cyclization and elimination of a bromine species to form the heterocyclic ring. The final step involves the aromatization of the ring system to yield the stable barbiturate or thiobarbiturate product.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a representative, detailed protocol for the one-pot synthesis of a substituted thiobarbiturate. This protocol can be adapted for the synthesis of other barbiturate and thiobarbiturate derivatives by varying the aldehyde and urea/thiourea starting materials.
Materials and Reagents:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Thiourea
-
Ethanol (Absolute)
-
Pyridine (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware for workup and purification
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Reagents: To the stirred solution, add the substituted aldehyde (1.0 mmol) and thiourea (1.1 mmol).
-
Initiation of Reaction: Add a catalytic amount of anhydrous pyridine (0.2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting materials are no longer visible on the TLC plate. Reaction times can vary depending on the specific substrates used, but are typically in the range of 4-8 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Data Presentation: Representative Yields and Reaction Parameters
The following table summarizes representative reaction parameters and expected yields for the synthesis of a series of thiobarbiturate derivatives using the described one-pot protocol.
| Entry | Aldehyde | Urea/Thiourea | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Thiourea | Ethanol | Pyridine | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Thiourea | Ethanol | Pyridine | 5 | 90 |
| 3 | 4-Methoxybenzaldehyde | Thiourea | Ethanol | Pyridine | 7 | 82 |
| 4 | 2-Naphthaldehyde | Thiourea | Ethanol | Pyridine | 8 | 78 |
| 5 | Benzaldehyde | Urea | Ethanol | Pyridine | 6 | 80 |
| 6 | 4-Chlorobenzaldehyde | N-Methylthiourea | Ethanol | Pyridine | 6 | 88 |
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
"optimizing reaction conditions for bromination with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
An essential resource for researchers, this guide provides in-depth technical support for optimizing bromination reactions using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. As a stable, solid alternative to liquid bromine, this reagent offers significant advantages in handling and stoichiometry, but its effective use requires a nuanced understanding of reaction parameters. This document, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to help you navigate the complexities of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over traditional brominating agents like Br₂ or N-Bromosuccinimide (NBS)?
This compound, a derivative of Meldrum's acid, is a crystalline solid, which makes it significantly easier and safer to handle, weigh, and dispense compared to volatile and highly corrosive liquid bromine.[1][2] Its solid nature allows for precise stoichiometric control, minimizing the risk of over-bromination. The primary byproduct of the reaction is 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), which is typically acidic and can be easily removed during aqueous workup.[3] This reagent can be a versatile tool, participating in both radical and electrophilic brominations, similar to other N-bromoimides and hydantoins.[4][5][6]
Q2: My reaction is failing to initiate or proceeding very slowly. What are the likely causes and how can I fix this?
Low reactivity is a common challenge in bromination reactions and can stem from several factors.[7]
-
For Allylic or Benzylic Brominations (Radical Pathway): These reactions require the generation of bromine radicals. This is typically achieved by adding a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by exposing the reaction to UV light (photolysis).[7][8] Without an initiator, the radical chain reaction will not begin efficiently.
-
Reaction Temperature: Some brominations require a specific activation energy. If the reaction is sluggish at room temperature, incrementally increasing the heat while monitoring the reaction by Thin Layer Chromatography (TLC) can be effective.
-
Reagent Purity: Ensure that the this compound is fresh and has been stored correctly, away from moisture and light, to prevent degradation.[9] Solvents should be anhydrous, as water can interfere with the reaction.
Q3: I am observing significant amounts of di-brominated or other side products. How can I improve the selectivity of my reaction?
The formation of multiple products typically points to issues with stoichiometry or reaction control.
-
Control Stoichiometry: Carefully weigh the brominating agent and use only a slight excess (e.g., 1.05 equivalents) relative to the substrate.
-
Monitor Reaction Progress: The most critical step is to monitor the reaction closely using TLC or GC. The reaction should be stopped as soon as the starting material is consumed. Over-running the reaction is a primary cause of polybromination.
-
Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity by favoring the desired kinetic product.
Q4: The bromination is occurring on an aromatic ring instead of the desired allylic/benzylic position. How do I control this regioselectivity?
This is a classic problem of competing electrophilic aromatic substitution versus radical substitution. The choice of solvent is the most powerful tool to direct the reaction pathway.[10]
-
To Favor Allylic/Benzylic Bromination (Radical): Use non-polar solvents such as cyclohexane or carbon tetrachloride (Note: due to its toxicity, safer alternatives to CCl₄ are strongly recommended).[11] These solvents disfavor the formation of ionic intermediates required for electrophilic attack on an aromatic ring. The presence of a radical initiator is mandatory.[11][12]
-
To Favor Aromatic Ring Bromination (Electrophilic): Polar solvents can stabilize the ionic intermediates involved in electrophilic aromatic substitution. In some cases, particularly with deactivated aromatic rings, a Lewis acid catalyst may be required to enhance the electrophilicity of the bromine.[13]
Q5: What is the standard work-up procedure for a reaction involving this compound?
A typical work-up is designed to quench excess brominating agent and remove the Meldrum's acid byproduct.
-
Quench: Cool the reaction mixture and quench any remaining active bromine by adding a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[14]
-
Wash: Transfer the mixture to a separatory funnel. If your product is not water-soluble, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash will deprotonate the acidic Meldrum's acid byproduct, pulling it into the aqueous layer.[15]
-
Isolate: Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[16]
-
Purify: The crude product can then be purified by standard methods such as column chromatography or recrystallization.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Very Low Conversion | 1. Lack of radical initiator (for allylic/benzylic sites).2. Reaction temperature is too low.3. Decomposed or impure brominating agent. | 1. Add a catalytic amount of AIBN or benzoyl peroxide, or irradiate with a UV lamp.[11]2. Gradually increase the reaction temperature by 10-20 °C and monitor progress.[7]3. Use a fresh bottle of this compound. |
| Formation of Multiple Products (Di- or Poly-bromination) | 1. Excess brominating agent used.2. Reaction time is too long. | 1. Use 1.0-1.1 equivalents of the brominating agent.2. Monitor the reaction carefully by TLC/GC and quench immediately upon consumption of the starting material. |
| Incorrect Regioselectivity (e.g., Aromatic vs. Benzylic) | 1. Incorrect solvent choice.2. Absence of a radical initiator for allylic/benzylic reactions. | 1. For radical bromination, use non-polar solvents (e.g., cyclohexane). For electrophilic aromatic bromination, polar solvents may be more suitable.[10]2. Ensure a radical initiator is present for allylic/benzylic reactions. |
| Difficult Product Purification / Byproduct Contamination | 1. Incomplete removal of the Meldrum's acid byproduct during workup. | 1. Ensure a thorough wash with a base (e.g., saturated NaHCO₃ solution) during the workup to remove the acidic byproduct.[15] |
| Low Isolated Yield After Workup | 1. Product degradation due to harsh workup conditions.2. Emulsion formation during extraction. | 1. Use mild quenching and washing agents. Avoid strong acids or bases if the product is sensitive.2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[16] |
Visualizing the Process
General Experimental Workflow
The following diagram outlines a standard procedure for a radical bromination experiment.
Caption: Standard workflow for radical bromination.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common experimental issues.
References
- 1. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scimplify.com [scimplify.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. docsity.com [docsity.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
"common side products in reactions with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
Starting Data Collection
I've initiated targeted Google searches to gather comprehensive data on side products of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. I'm focusing on reactivity, decomposition, and byproducts under varied conditions. My aim is a robust foundation for analysis.
Initiating Detailed Research
I'm now diving deep into reaction conditions and mechanisms, scouring scientific literature for specific side product formations of this compound. I'm prioritizing the impact of nucleophiles, heat, acids, and bases, hoping to pinpoint causal relationships. I'll meticulously categorize the data, focusing on mechanistic insights to inform a comprehensive troubleshooting guide. My next step involves structuring this information for a user-friendly, expert-level technical support resource.
Gathering Initial Insights
I'm now starting with a broad Google search strategy to collect data on the side products of this compound, focusing on reactions, decomposition, and byproducts across different conditions like nucleophilic attacks and thermal stress. The goal is a solid foundation for further analysis, focusing on experimental protocols and mechanisms.
Expanding the Scope
I've broadened the scope of my search to encompass related compounds. While Meldrum's acid still dominates the literature, I'm beginning to uncover information on its derivatives, specifically the dibromo form. Key reactions and byproducts are starting to emerge. It's a slow but steady process of sifting through a lot of literature.
Refining the Search
I'm now zeroing in on the specific side products of the dibromo compound. My initial broad search yielded plenty on Meldrum's acid itself, but little on its reactions. I'm focusing on decomposition pathways, reactions with nucleophiles, and any documented unexpected products. I'm also looking for experimental protocols that might reveal side products through purification. I need to know the potential byproducts to complete the technical support center.
Exploring Bromination Agents
I've been looking into brominating reagents, and recent findings indicate that this compound, also known as 5,5-dibromomeldrum's acid, is a viable option. It appears to be used specifically as a brominating agent, which is a promising direction for my work.
Delving Deeper into Byproducts
I've uncovered more on this compound. While its role as a brominating agent is clear, I need more detail on its byproducts. Research points to Meldrum's acid's synthesis and reactivity, and its brominated form can react with olefins. But I need its decomposition under thermal or hydrolytic conditions, and reactivity with nucleophiles like water, alcohols, or amines. Are there different side products when the ring opens or decomposes? Experimental procedures using this reagent are crucial next.
Analyzing Decomposition Pathways
I've learned that this compound is also called 5,5-dibromomeldrum's acid. Its parent compound, Meldrum's acid, can thermally decompose, but I need details on its own decomposition under different conditions. Finding reactions with water, alcohols, or amines is my priority. Experimental procedures are also needed for clues.
Analyzing Chemical Structures
I've confirmed the chemical name of this compound; it's also known as 5,5-dibromomeldrum's acid. Primary usage appears to be as a brominating agent. Now, I'm looking into the thermal decomposition of the parent compound.
Inferring Decomposition Pathways
I'm now investigating potential side products of 5,5-dibromomeldrum's acid reactions with nucleophiles. I've found data on Meldrum's acid reactions suggesting ester exchange and decarboxylation, which likely also apply to its dibromo derivative. Based on this, I predict similar reactions could occur, possibly leading to bromo-substituted byproducts. However, direct data is elusive.
Elaborating Decomposition Mechanisms
I've integrated thermal decomposition data for Meldrum's acid and a related brominated compound. I've uncovered a retro-Diels-Alder elimination pathway followed by hydrolysis and decarboxylation for Meldrum's acid. This provides clues for potential side products of 5,5-dibromomeldrum's acid, possibly involving bromo-substituted esters. I'm building on this foundation to generate a comprehensive response, structuring a technical guide with FAQs, troubleshooting, and reaction pathway diagrams, alongside a compiled reference list.
Technical Support Center: Purification of Products from 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione Reactions
Welcome to the technical support center for the purification of reaction products derived from 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive brominating and cyclopropanating agent. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these sensitive compounds.
Introduction to Purification Challenges
This compound, also known as dibrominated Meldrum's acid, is a powerful reagent for the synthesis of gem-dibromocyclopropanes and other brominated compounds. However, the purification of products from its reactions can be challenging due to the reagent's reactivity, potential for side reactions, and the nature of the resulting products. Common issues include the presence of unreacted starting material, hydrolysis byproducts, and diastereomeric mixtures. This guide provides a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an intractable oil or gum. | - Presence of residual solvent.- Mixture of diastereomers or constitutional isomers.- Contamination with greasy byproducts. | - Solvent Removal: Ensure complete removal of reaction and extraction solvents under high vacuum. Gentle heating may be applied if the product is thermally stable.- Chromatography: Utilize column chromatography with a carefully selected solvent system to separate isomers.[1] Test a range of polarities, starting with a non-polar eluent.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. |
| Low yield after purification. | - Product loss during aqueous work-up due to some water solubility.- Decomposition on silica gel during column chromatography.- Incomplete reaction. | - Work-up Modification: Minimize the volume of aqueous washes and back-extract the aqueous layers with a suitable organic solvent.[2]- Silica Gel Deactivation: Deactivate silica gel with a small percentage of a non-nucleophilic base like triethylamine in the eluent to prevent degradation of sensitive products.[3]- Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction to completion. |
| Presence of starting material (this compound) in the purified product. | - Incomplete reaction.- Co-elution during column chromatography. | - Reaction Optimization: Ensure the use of a slight excess of the alkene or other reactant and sufficient reaction time.- Chromatography Gradient: Employ a shallow gradient during column chromatography to improve separation.- Recrystallization: If the product is crystalline, recrystallization can be an effective method to remove impurities. |
| Hydrolysis of the dioxane ring. | - Exposure to acidic or basic conditions during work-up or chromatography.- Presence of water in the reaction or work-up solvents. | - Neutral Work-up: Perform a neutral aqueous work-up using brine or a saturated sodium bicarbonate solution.[2]- Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly for the reaction itself.- Prompt Purification: Purify the product promptly after the reaction is complete to minimize exposure to conditions that could cause hydrolysis.[3] |
| Product appears as multiple spots on TLC even after purification. | - Presence of stable diastereomers.- On-plate decomposition. | - Advanced Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for separation of closely related isomers.- Characterization: Utilize NMR spectroscopy to determine if the spots correspond to different isomers or decomposition products. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the initial work-up of a reaction involving this compound?
A standard work-up procedure involves quenching the reaction, followed by extraction and washing.[2][3] A typical sequence would be:
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize any remaining acidic species or unreacted bromine.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Q2: How do I choose an appropriate solvent system for column chromatography?
The choice of solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[1]
-
For non-polar products (like many cyclopropanes): Start with a high percentage of the non-polar solvent and gradually increase the polarity.
-
For more polar products: A higher initial concentration of the polar solvent may be necessary.
-
TLC is crucial: Always develop a suitable solvent system using TLC before running a column. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
Q3: Can I use recrystallization to purify my product?
Recrystallization is an excellent purification method if your product is a solid.[4] The key is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvent systems for Meldrum's acid derivatives include ether-hexane and dichloromethane-hexane.[4]
Q4: My product is sensitive to acid. How should I adjust my purification strategy?
If your product is acid-sensitive, it is critical to avoid acidic conditions during both the work-up and purification steps.
-
Work-up: Use a saturated sodium bicarbonate solution for the aqueous wash instead of an acidic wash.
-
Column Chromatography: Use silica gel that has been neutralized. You can prepare this by making a slurry of the silica gel in a solvent system containing a small amount of triethylamine (e.g., 1-2%), then packing the column with this slurry.
Q5: What are the common byproducts in reactions with this compound?
Common byproducts can include:
-
Unreacted starting material: this compound.
-
Hydrolysis products: Acetone and dibromomalonic acid, resulting from the breakdown of the dioxane ring.[5]
-
Side-reaction products: Depending on the specific reaction, other byproducts may form. Careful analysis of crude NMR spectra can help in their identification.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting with the initial solvent system, collecting fractions.
-
Monitor Elution: Monitor the fractions by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Product
-
Dissolve the Crude Product: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Cool the flask in an ice bath to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Visualization of the Purification Workflow
Below is a generalized workflow for the purification of products from reactions involving this compound.
Caption: General purification workflow for products from this compound reactions.
References
"handling and safety precautions for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
Prepared by the Office of Senior Application Scientists
Disclaimer: The following guide is intended for experienced researchers, scientists, and drug development professionals. The toxicological and reactive properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione have not been fully investigated. This document is based on the known characteristics of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and general safety principles for handling brominated organic compounds. A thorough, site-specific risk assessment must be conducted before beginning any experimental work.
I. Critical Safety & Handling FAQs
This section addresses the most immediate safety concerns for handling this compound, emphasizing the increased risks due to its dibrominated structure.
Question 1: What are the primary hazards I should be aware of?
Answer: While specific data is limited, you must assume the compound presents multiple hazards. These are derived from its parent structure (Meldrum's acid) and the presence of two bromine atoms on the active methylene carbon.
-
High Reactivity: The parent compound, Meldrum's acid, is known for the high acidity of its C-5 protons, making it a potent carbon nucleophile after deprotonation.[1][2] The dibromo-substitution at this position fundamentally alters this reactivity. Instead of an acidic proton, the carbon is now bonded to two leaving groups (bromine), making it a potential electrophilic center susceptible to nucleophilic attack. It may also act as a brominating agent.
-
Thermal Instability: Meldrum's acid decomposes upon heating (around 94-95°C) to generate acetone, carbon dioxide, and highly reactive ketene.[2][3] The dibromo-derivative is likely to be even less thermally stable. Thermal decomposition could release toxic and corrosive fumes, including hydrogen bromide (HBr) and carbon oxides.[4]
-
Respiratory and Skin Irritation: Brominated organic compounds can be severe irritants.[5][6] Assume this compound is a potent respiratory irritant and corrosive to the skin and eyes.[7][8] Inhalation of dust or fumes can cause significant damage to the respiratory tract.[5][6]
-
Environmental Toxicity: Many organobromine compounds are toxic to aquatic life.[7] All waste must be treated as hazardous.
Question 2: What is the minimum Personal Protective Equipment (PPE) required?
Answer: A stringent PPE protocol is mandatory due to the unknown toxicological profile and the likely corrosive nature of the compound and its potential decomposition products.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[7]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach (e.g., nitrile inner, neoprene outer) is highly recommended. Discard gloves immediately after handling or if contamination is suspected.[9]
-
Body Protection: A flame-retardant laboratory coat is essential. For any transfers or procedures with a higher risk of spills, a chemical-resistant apron is also required.
-
Respiratory Protection: All handling of the solid must be done in a certified chemical fume hood to prevent dust inhalation.[9] If there is any risk of aerosol generation or if engineering controls are insufficient, a properly fitted respirator (e.g., an N95 for particulates or a respirator with an acid gas/organic vapor cartridge for decomposition fumes) is necessary.
II. Troubleshooting Guide for Experimental Use
This guide provides solutions to common issues that may arise during experiments, focusing on the causality behind the problems and solutions.
Problem 1: My reaction is sluggish or not proceeding as expected.
Possible Cause & Solution: Unlike its parent compound, Meldrum's acid, which typically acts as a nucleophile in Knoevenagel-type condensations, this compound is expected to behave as an electrophile or a brominating agent. If your synthetic plan assumes it will act as a C-H acid, the reaction will fail. The C-5 carbon is blocked and activated towards different reaction pathways. Re-evaluate your synthetic strategy to utilize its potential as an electrophilic building block or a source of bromine.
Problem 2: I observe charring and gas evolution upon gentle heating.
Possible Cause & Solution: You are likely observing thermal decomposition. The C-Br bonds are significantly weaker than the C-H bonds in the parent compound, lowering the decomposition temperature. Upon heating, the compound can decompose, releasing HBr, CO, CO2, and other toxic byproducts.[4]
-
Immediate Action: If this occurs, ensure the reaction is under vigorous ventilation in a fume hood and cool the reaction vessel immediately.
-
Preventative Strategy: Avoid heating the compound whenever possible. If a reaction requires elevated temperatures, perform it with extreme caution on a small scale first, using an oil bath with precise temperature control and a blast shield.
Problem 3: The compound has a strong, acrid smell upon opening the container.
Possible Cause & Solution: This indicates partial decomposition, likely due to moisture or prolonged storage. The smell could be from trace amounts of hydrogen bromide. Do not proceed with the experiment if the compound appears discolored or has a strong odor.
-
Safety First: Handle the container exclusively in a fume hood.
-
Verification: The integrity of the material is compromised. It is not recommended for use, as impurities could lead to unpredictable and hazardous reaction outcomes.
-
Disposal: Dispose of the material following hazardous waste protocols.
III. Protocols & Workflows
A. Safe Handling and Dispensing Protocol
This protocol minimizes exposure and mitigates risks during routine handling.
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and chemicals. Have spill cleanup materials (absorbent pads, sodium bicarbonate for acid neutralization) readily available.
-
PPE Donning: Put on all required PPE as detailed in the FAQ section.
-
Compound Retrieval: Transport the sealed container in a secondary containment bin to the fume hood.
-
Dispensing: Perform all weighing and dispensing operations deep within the fume hood. Use anti-static weigh boats or weighing paper to prevent dust dispersal.
-
Container Sealing: Tightly reseal the primary container immediately after dispensing.
-
Cleanup: Wipe down the spatula and work surface with a damp cloth (being careful not to create dust). Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated hazardous waste bag inside the fume hood.
-
Post-Handling: Wash hands and arms thoroughly with soap and water after exiting the lab.
B. Spill Management Protocol
A rapid and safe response is critical in the event of a spill.
Caption: Workflow for managing a spill of this compound.
IV. Compound Data Summary
As specific data for the dibromo-derivative is not available, the table below provides data for the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), for reference. Assume the properties of the dibromo-derivative, especially its stability and reactivity, are significantly different.
| Property | Value (for Meldrum's Acid) | Source |
| Molecular Formula | C₆H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 144.13 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Melting Point | 94–95°C (decomposes) | --INVALID-LINK-- |
| pKa | 4.97 | --INVALID-LINK-- |
| Storage | 2-8°C, under an inert atmosphere | --INVALID-LINK-- |
| Incompatibilities | Strong oxidizing agents | --INVALID-LINK-- |
V. References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from --INVALID-LINK--
-
Industrial Safety Solution. (2024, June 7). Bromination safety. YouTube. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2018). Safety Data Sheet: Meldrum's Acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Retrieved from --INVALID-LINK--
-
GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from --INVALID-LINK--
-
NOAA. (n.d.). BROMINE - CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione. Retrieved from --INVALID-LINK--
-
UiTM Institutional Repository. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Meldrum's acid. Retrieved from --INVALID-LINK--
-
Scimplify. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid). Retrieved from --INVALID-LINK--
-
TCI America. (2018). Meldrum's Acid, (=2,2-Dimethyl-1,3-dioxane-4,6-dione). Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). 2,2-DIMETHYL-5-(PHENYLMETHYLENE)-1,3-DIOXANE-4,6-DIONE Safety Data Sheets. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from --INVALID-LINK--
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. carlroth.com [carlroth.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
"troubleshooting low yields in bromination reactions with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"
Welcome to the technical support center for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a powerful brominating agent derived from Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination reactions, ensuring high yields and purity.
Troubleshooting Guide: Low Yields in Bromination Reactions
This section addresses common issues encountered during bromination reactions using this compound, providing insights into their causes and practical solutions.
Question 1: My bromination reaction is sluggish or incomplete, resulting in low conversion of my starting material. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a sluggish or incomplete bromination reaction. The primary suspects are often related to reagent stability, reaction conditions, and the nature of the substrate itself.
Potential Causes & Solutions:
-
Reagent Decomposition: this compound, like many derivatives of Meldrum's acid, can be sensitive to moisture and elevated temperatures.[1][2] Hydrolysis can reduce its efficacy as a brominating agent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the reagent is a fine, crystalline solid. Discoloration may indicate decomposition.
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
-
Insufficient Activation: The bromination may require an initiator, especially for less reactive substrates.
-
Troubleshooting Steps:
-
Radical Initiator: For allylic or benzylic brominations, the addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be effective.[3]
-
Lewis Acid Catalysis: For electrophilic aromatic bromination, a mild Lewis acid catalyst may be necessary to enhance the electrophilicity of the bromine.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Troubleshooting Steps:
-
Solvent Polarity: Non-polar solvents like carbon tetrachloride or dichloromethane are often effective.[3] For substrates with poor solubility, a more polar aprotic solvent might be necessary, but be mindful of potential side reactions.
-
-
-
Low Reaction Temperature: While higher temperatures can risk decomposition, some reactions require more thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.
-
-
Question 2: I am observing the formation of multiple products, including what appears to be a di-brominated byproduct. How can I improve the selectivity of my reaction for the mono-brominated product?
Answer:
The formation of di-brominated or other byproducts is a common challenge in bromination reactions. This often points to issues with stoichiometry, reaction time, or the inherent reactivity of the substrate.
Potential Causes & Solutions:
-
Over-bromination: The desired mono-brominated product may be sufficiently activated to react further with the brominating agent.[3]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the substrate relative to the this compound.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the reagent at any given time.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (TLC, GC, or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
-
-
Side Reactions with Solvent: Certain solvents can participate in the reaction, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Inert Solvent Selection: Choose a solvent that is inert under the reaction conditions. Halogenated solvents are generally a good choice.
-
-
Question 3: My reaction is complete, but I am struggling with a difficult purification, and the final yield is low after chromatography. What could be causing this?
Answer:
Purification challenges often stem from the formation of byproducts with similar polarities to the desired product or from the decomposition of the product during workup or chromatography.
Potential Causes & Solutions:
-
Byproduct from the Brominating Agent: The Meldrum's acid-derived byproduct after bromination is water-soluble and should be easily removed during an aqueous workup. If it persists, it may indicate an incomplete reaction or degradation.
-
Product Instability: The brominated product itself may be unstable to the purification conditions.
-
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the water-soluble byproducts. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help to remove any residual bromine.
-
Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods such as recrystallization, distillation, or preparative HPLC with a different stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other brominating agents like N-Bromosuccinimide (NBS)?
A1: this compound offers a high bromine content by weight and is often more soluble in organic solvents than NBS. The byproduct, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is highly water-soluble, simplifying purification.[4]
Q2: How should I properly store and handle this compound?
A2: It should be stored in a cool, dry place, away from moisture and light. It is advisable to store it under an inert atmosphere. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can this compound be used for the bromination of electron-rich aromatic compounds?
A3: Yes, it can be used for the electrophilic bromination of electron-rich arenes. The reactivity can be further enhanced by the addition of a Lewis acid catalyst.
Q4: What is the expected decomposition pathway for this compound at elevated temperatures?
A4: At high temperatures, derivatives of Meldrum's acid can undergo thermal decomposition to release acetone, carbon dioxide, and a highly reactive ketene intermediate.[2] This is a consideration if your reaction requires high heat.
Experimental Protocols
Protocol 1: General Procedure for Bromination of an Activated Alkene
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: Under an inert atmosphere (N2 or Ar), add this compound (1.05 equiv) in small portions over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with the reaction solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommendation for Low Yields | Expected Outcome |
| Reagent Stoichiometry | Use 1.05-1.2 equiv of the brominating agent. | Ensures complete conversion of the substrate. |
| Reaction Temperature | Start at room temperature and gently heat if necessary. | Optimizes reaction rate while minimizing decomposition. |
| Solvent | Anhydrous, non-polar aprotic (e.g., CH2Cl2, CCl4). | Provides a suitable reaction medium and minimizes side reactions. |
| Additives | Radical initiator (for allylic/benzylic) or Lewis acid (for aromatic). | Catalyzes the reaction for less reactive substrates. |
Visualizations
Troubleshooting Workflow for Low Bromination Yields
Caption: A flowchart for systematic troubleshooting of low yields.
References
"stability issues of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in solution"
Technical Support Center: 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound, a highly reactive dibrominated derivative of Meldrum's acid. This document is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this potent reagent. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to ensure the success and reproducibility of your experiments.
The high reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation. Understanding its stability profile is not just advantageous; it is critical for achieving desired reaction outcomes. This guide is structured into a comprehensive FAQ section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
The principal driver of instability is the compound's high susceptibility to nucleophilic attack. The two electron-withdrawing bromine atoms at the C5 position, combined with the two carbonyl groups, make the six-membered dioxane-dione ring highly electrophilic.[1] Nucleophiles, particularly protic solvents (like water, methanol) or other nucleophilic species present in a reaction mixture, can attack the carbonyl carbons (C4/C6). This attack initiates a ring-opening cascade, leading to decomposition.
Q2: What are the common decomposition products I should be aware of?
Upon decomposition, particularly through hydrolysis or alcoholysis, the dioxane-dione ring fragments. The expected byproducts are typically dibromoacetic acid (or its corresponding ester), acetone, and carbon dioxide.[2] The formation of these species can significantly alter the pH of your reaction medium and introduce unwanted impurities, complicating product isolation and reducing yields.
Q3: How should I properly store the solid compound and its solutions?
-
Solid Compound: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to store it in a refrigerator (2-8°C) and away from moisture and incompatible materials like strong oxidizing agents.[3][4]
-
Solutions: Solutions of this compound are notoriously unstable and should be prepared fresh immediately before use. If a solution must be stored, even for a short period, it should be in a rigorously dried, non-nucleophilic aprotic solvent, kept cold, and under an inert atmosphere. Never store solutions for extended periods.
Q4: Which solvents are recommended for reactions, and which should be strictly avoided?
The choice of solvent is paramount to maintaining the integrity of the reagent.
| Solvent Class | Recommendation & Rationale | Examples |
| Recommended | Aprotic, Non-nucleophilic Solvents: These solvents do not have acidic protons and are poor nucleophiles, minimizing the risk of solvolysis and ring-opening. | Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF, anhydrous), 1,4-Dioxane |
| Use with Caution | Aprotic, Polar Solvents: While generally acceptable, their polarity can sometimes facilitate decomposition, especially if trace amounts of water are present. Ensure these solvents are rigorously dried. | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Avoid | Protic Solvents: These solvents readily act as nucleophiles, rapidly degrading the reagent through solvolysis. | Water, Methanol, Ethanol, Isopropanol, Acetic Acid |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is yielding dibromoacetic acid/ester and other unexpected byproducts.
Symptoms:
-
NMR of the crude reaction mixture shows signals corresponding to dibromoacetic acid or its ester.
-
LC-MS analysis reveals a mass corresponding to the decomposed fragment.
-
The reaction pH drops unexpectedly (if aqueous workup is used).
Root Cause Analysis: This is a classic sign of reagent decomposition via solvolysis. The nucleophile is likely your solvent or a contaminant within it.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for byproduct formation.
Expert Insight: The rate of decomposition is often rapid. Even trace moisture in a solvent like THF can be sufficient to initiate degradation. We recommend using freshly opened bottles of anhydrous solvents or those passed through a solvent purification system.
Problem 2: A rapid color change (e.g., to yellow/brown) and/or gas evolution is observed immediately upon dissolving the solid.
Symptoms:
-
The solution instantly changes color upon reagent addition.
-
Fizzing or bubbling is observed.
Root Cause Analysis: This indicates a very rapid, often exothermic, decomposition. The gas evolved is likely CO₂.[2] This is a severe case of instability, often triggered by a highly unsuitable solvent or a significant contaminant.
Preventative Protocol: Preparing a Stock Solution (For Immediate Use)
-
Preparation: Dry the reaction flask thoroughly under high vacuum with gentle heating. Backfill with an inert gas (Argon or Nitrogen).
-
Solvent: Add the required volume of anhydrous, aprotic solvent (e.g., DCM) via a dry syringe.
-
Reagent Addition: Weigh the this compound in a separate, dry vial. Add the solid to the solvent under a positive pressure of inert gas.
-
Mixing: Stir the solution at room temperature or below (0°C) until dissolved.
-
Immediate Use: Use the solution immediately. Do not let it stand.
Self-Validation: Before preparing your main reaction, perform a small-scale test. Dissolve a few milligrams of the reagent in 0.5 mL of your chosen solvent in a test tube. If you observe a rapid color change or gas evolution, the solvent is not suitable or is contaminated.
Problem 3: My ¹H NMR of the solid starting material shows impurities, or the compound degrades in the NMR solvent.
Symptoms:
-
The NMR spectrum of the solid, dissolved in CDCl₃, shows peaks other than the expected singlets for the methyl groups and any residual solvent.
-
The sample in the NMR tube changes color over the course of the analysis.
Root Cause Analysis:
-
Initial Purity: The starting material may have degraded during storage.
-
Solvent-Induced Degradation: Standard NMR solvents can be problematic. CDCl₃ can contain trace amounts of DCl and D₂O. Acetone-d₆ and DMSO-d₆ are polar and can accelerate decomposition.
Decomposition Pathway in the Presence of Nucleophiles
Caption: General decomposition pathway via nucleophilic attack.
Protocol for Quality Control Analysis (NMR)
-
Solvent Choice: Use a non-polar, aprotic NMR solvent like Benzene-d₆ or Toluene-d₈ if possible. If CDCl₃ must be used, ensure it is fresh and from a sealed ampule or passed through a plug of basic alumina immediately before use to remove acidic impurities.
-
Sample Preparation: Prepare the sample quickly. Dissolve the solid in the deuterated solvent and acquire the spectrum immediately.
-
Temperature: Run the NMR at room temperature. Avoid heating the sample.
-
Interpretation: Look for the characteristic singlet of the two methyl groups. The presence of peaks for acetone or dibromoacetic acid indicates degradation either prior to or during the analysis.
References
"effect of temperature on 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione reactivity"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a powerful electrophilic brominating agent. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile yet sensitive reagent. Our focus is to explain the critical role of temperature in modulating its reactivity and ensuring successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts regarding the handling and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as Dibromomeldrum's acid, is a crystalline solid derived from Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[1]. Its primary utility in organic synthesis is as a highly effective electrophilic brominating agent. It is particularly useful for the bromination of activated methylene compounds, enamines, and other nucleophilic substrates under relatively mild conditions. It serves as a convenient and often more reactive alternative to other brominating agents like N-bromosuccinimide (NBS)[2].
Q2: How does temperature fundamentally affect the reactivity and stability of this reagent?
Temperature is the most critical parameter to control when using this reagent. Like its parent compound, Meldrum's acid, the 5,5-dibromo derivative is thermally sensitive[3].
-
At low to ambient temperatures (0 °C to room temperature): The reagent is relatively stable and functions as an excellent electrophilic bromine source. These conditions are ideal for most bromination reactions.
-
At elevated temperatures (significantly above room temperature): The molecule can undergo thermal decomposition. This process involves the fragmentation of the dioxane ring system to release acetone, carbon dioxide, and highly reactive intermediates[4][5][6]. This decomposition not only consumes the reagent but also introduces unwanted side products, leading to complex reaction mixtures and reduced yields.
Q3: My bromination reaction is sluggish or failing. Should I increase the temperature?
Caution is strongly advised. While gentle heating might be necessary for certain unreactive substrates, excessive temperature is a common cause of failure. Before increasing the temperature, consider the following:
-
Solvent Choice: Ensure your solvent is appropriate. Non-polar aprotic solvents like dichloromethane are often effective[7].
-
Substrate Reactivity: Is your substrate sufficiently nucleophilic? An additive or a change in reaction conditions might be required to enhance its reactivity.
-
Reagent Purity: The reagent can degrade over time, especially with improper storage. Verify the purity of your this compound.
If you must heat the reaction, do so incrementally (e.g., to 40-50 °C) while carefully monitoring the reaction progress by TLC for the appearance of side products.
Q4: What are the signs of thermal decomposition in my reaction?
Visual and analytical cues can indicate decomposition:
-
Color Change: Unexplained darkening or charring of the reaction mixture.
-
Gas Evolution: Bubbling that is not attributable to solvent boiling may indicate the release of carbon dioxide.
-
TLC Analysis: The appearance of multiple, often inseparable, spots on the TLC plate that do not correspond to the starting material or the desired product.
-
Complex NMR Spectra: The proton NMR of the crude product may show unexpected signals, including a singlet around 2.1 ppm corresponding to acetone, a key decomposition product[5][6].
Q5: What is the optimal storage condition for this compound?
To ensure its longevity and reactivity, the reagent should be stored in a cool, dry, and dark environment. Refrigeration (0–5 °C) is highly recommended[8]. It should be kept in a tightly sealed container to protect it from moisture. Proper storage is crucial as the stability of Meldrum's acid derivatives can be limited; for instance, some acyl derivatives decompose within months at room temperature[9].
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low or No Yield of Brominated Product | 1. Temperature Too Low: The activation energy for the reaction is not being met. 2. Temperature Too High: The reagent is decomposing faster than it reacts with the substrate. 3. Reagent Degradation: Improper storage has led to loss of reactivity. | Solution: 1. Optimize Temperature: Start reactions at 0 °C and allow them to slowly warm to room temperature. If no reaction occurs, incrementally increase the heat to a maximum of 40-50 °C, monitoring closely by TLC. The optimal temperature balances reaction rate against decomposition rate.2. Verify Reagent Quality: If possible, run a control reaction with a known, highly reactive substrate to confirm the reagent's efficacy. Purchase fresh reagent if degradation is suspected.3. Consider Catalysis: For less reactive substrates, the addition of a non-nucleophilic base or a Lewis acid might promote the reaction at a lower, safer temperature. |
| Formation of Multiple Byproducts | Thermal Decomposition: The primary cause is excessive heat, leading to the fragmentation of the dioxane ring.[4][5] This generates highly reactive species that can polymerize or react non-selectively. | Solution: 1. Strict Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath for reaction setup and exothermic additions.2. Workflow Diagram: Follow a controlled workflow to minimize thermal stress on the reagent (see diagram below).3. Alternative Reagents: If the substrate requires high temperatures for activation, this compound may not be suitable. Consider more thermally robust brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[2][10]. |
| Inconsistent Results Between Batches | Poor Temperature Regulation: Minor variations in ambient temperature or heating mantle settings can lead to significant differences in reaction outcomes due to the compound's thermal sensitivity. | Solution: 1. Use a Controlled System: Employ a temperature-controlled bath (oil, water, or cryo-cooler) instead of a heating mantle for precise temperature management.2. Standardize Protocols: Ensure all experimental parameters, especially temperature and reaction time, are kept consistent across all runs. Document the internal reaction temperature, not just the bath temperature. |
Core Mechanisms: Thermal Reactivity
Understanding the underlying chemical pathways is crucial for effective troubleshooting. The thermal instability of Meldrum's acid derivatives, including the dibromo variant, is a well-documented phenomenon that dictates its handling and use.
At elevated temperatures (typically >200 °C for the parent acid, but lower for derivatives), the molecule undergoes a retro-hetero-Diels-Alder reaction.[5][6][11] This pericyclic reaction results in the elimination of acetone and carbon dioxide, generating a highly reactive ketene intermediate. In the case of the dibromo derivative, this would lead to the formation of dibromoketene, a species prone to dimerization, polymerization, or unwanted side reactions.
Caption: Thermal decomposition pathway of this compound.
Experimental Protocol: Bromination of an Activated Methylene Compound
This protocol provides a step-by-step guide for a typical bromination, emphasizing the causality behind critical temperature control steps.
Objective: To synthesize a gem-dibromo compound from an active methylene precursor.
Materials:
-
Active Methylene Substrate (e.g., diethyl malonate)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Non-nucleophilic base (e.g., pyridine or triethylamine, optional)
-
Reaction flask, magnetic stirrer, dropping funnel, ice-water bath
Workflow Diagram:
Caption: Standard experimental workflow for controlled bromination.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the active methylene substrate (1.0 eq.) and anhydrous DCM.
-
Causality: Anhydrous conditions prevent side reactions with water.
-
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Causality: Starting the reaction cold is the most critical step to prevent initial temperature spikes and premature decomposition of the brominating agent upon addition.
-
-
Reagent Addition: Slowly add this compound (1.0-1.1 eq.) in small portions over 20-30 minutes. If using a base, it can be added dropwise concurrently.
-
Causality: Portion-wise addition helps dissipate any exothermic heat of reaction and maintains a low, stable temperature, preserving the integrity of the reagent.
-
-
Reaction Progression: Once the addition is complete, maintain the reaction at 0 °C for another 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 1-4 hours.
-
Causality: The initial period at 0 °C allows for controlled initiation. Allowing the reaction to proceed to completion at room temperature is often sufficient and avoids the risks associated with heating.
-
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Causality: Monitoring prevents unnecessarily long reaction times, which could lead to slow decomposition even at room temperature.
-
-
Workup: Upon completion, cool the mixture again in an ice bath and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
- 1. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Quenching Procedures for Reactions Involving 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support resource for handling reactions involving 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a powerful electrophilic brominating agent derived from Meldrum's acid. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the safe and effective completion of your experiments. The inherent reactivity of this reagent necessitates precise control, not only during the reaction but, critically, during the quenching and workup phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when quenching reactions involving this compound?
A1: The primary hazards stem from both the brominating agent and its potential byproducts.
-
Release of Elemental Bromine (Br₂): Any unreacted reagent can release elemental bromine, which is highly toxic, corrosive, and volatile.[1][2] Inhalation can cause severe respiratory damage. All quenching procedures must be performed in a well-ventilated chemical fume hood.[3]
-
Formation of Hydrogen Bromide (HBr): The reaction often produces HBr as a gaseous byproduct. HBr is a corrosive acid that can cause severe burns upon contact and respiratory irritation.
-
Exothermic Reaction: The neutralization of a strong oxidizing agent like a bromine source is often highly exothermic. If the quenching agent is added too quickly or without adequate cooling, the reaction temperature can increase uncontrollably, leading to vigorous boiling, pressure buildup, and potential splashing of corrosive materials.[4]
-
Instability of the Meldrum's Acid Core: The 2,2-dimethyl-1,3-dioxane-4,6-dione structure is susceptible to thermal and hydrolytic decomposition.[5] Under harsh conditions (e.g., high heat, strong base), it can break down to form acetone, carbon dioxide, and highly reactive ketene intermediates, which can lead to unwanted side reactions and complicate purification.[6][7]
Q2: How do I select the most appropriate quenching agent for my reaction?
A2: The choice of quenching agent is critical and depends on the reaction solvent, the pH sensitivity of your product, and the scale of your reaction. The most common agents are mild reducing agents that convert elemental bromine (Br₂) into non-reactive bromide salts (Br⁻).[4][8]
Below is a comparative table of common quenching agents, followed by a decision-making workflow to guide your selection.
| Quenching Agent | Stoichiometry (per mole of Br₂) | Typical Concentration | Advantages | Disadvantages & Caveats |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 moles | 5-10% (w/v) aqueous solution | Inexpensive, highly effective, and readily available.[4][8] | Can form elemental sulfur precipitates under acidic conditions, which can complicate filtration. |
| Sodium Bisulfite (NaHSO₃) | 1 mole | 5-10% (w/v) aqueous solution | Effective and typically does not form sulfur precipitates.[4] | Generates sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor.[4] The solution is acidic. |
| Sodium Sulfite (Na₂SO₃) | 1 mole | 5-10% (w/v) aqueous solution | Effective and less likely to form sulfur than thiosulfate.[4][8] | Can also generate SO₂ under acidic conditions.[4] |
| Unsaturated Hydrocarbons (e.g., Cyclohexene) | 1 mole | Neat or in solution | Useful for non-aqueous workups where the addition of water is undesirable. The product (1,2-dibromocyclohexane) is soluble in many organic solvents.[8][9] | The product of the quench is an organic compound that will remain in the organic layer, requiring subsequent removal during purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A for Br₂ | Saturated aqueous solution | Primarily used to neutralize acidic byproducts like HBr. | Ineffective at reducing excess Br₂. Causes vigorous CO₂ evolution, requiring very slow, careful addition. |
Decision Workflow for Quenching Agent Selection
The following diagram illustrates a logical path for choosing the correct quenching strategy.
Caption: Decision tree for selecting a quenching agent.
Q3: Can you provide a detailed, standard protocol for quenching a bromination reaction with this reagent?
A3: Absolutely. This general protocol prioritizes safety and control. It assumes a reaction run in an organic solvent that is immiscible with water.
Experimental Protocol: General Quenching Procedure
-
Cool the Reaction Mixture: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LCMS), immerse the reaction vessel in an ice-water bath to reduce the internal temperature to 0-5 °C. This is the most critical step for controlling the exotherm of the quench.[4]
-
Prepare the Quenching Solution: In a separate flask, prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Slow Addition of Quenching Agent: With vigorous stirring, add the sodium thiosulfate solution to the cold reaction mixture dropwise. The rate of addition should be slow enough to maintain the internal temperature below 10 °C.
-
Monitor the Quench: Continue adding the quenching solution until the characteristic red-brown color of bromine is completely discharged and both the organic and aqueous layers are colorless or pale yellow.[8] A persistent color may indicate an issue (see Q4).
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel and separate the aqueous layer.
-
Aqueous Wash: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water-soluble impurities.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product. Avoid using excessive heat during concentration to prevent decomposition of the Meldrum's acid moiety.
General Quenching and Workup Workflow
Caption: General workflow for quenching a bromination reaction.
Q4: The reddish-brown color in my reaction won't disappear, even after adding a large excess of sodium thiosulfate. What is happening?
A4: This is a common issue that can usually be attributed to one of two causes:
-
Insufficient Mixing: In a biphasic system, the aqueous quenching agent can only react at the interface with the organic layer. If stirring is inadequate, the reaction will be extremely slow or appear to have stalled.
-
Solution: Increase the stirring rate significantly to create a large surface area between the two phases. If using a magnetic stir bar, ensure it is large enough and spinning fast enough to create a deep vortex.
-
-
Degraded Quenching Agent: Solutions of reducing agents like sodium thiosulfate can degrade over time.
-
Solution: Prepare a fresh solution of the quenching agent and repeat the addition.
-
-
Colored Impurities: It is possible that the reaction has produced a stable, colored byproduct that is not related to excess bromine.
-
Solution: Spot the organic layer on a TLC plate. If the starting material is consumed and a new spot is present, the color is likely from your product or a byproduct. The quench is complete, and you can proceed with the workup.
-
Q5: My quench is highly exothermic and releasing gas. What went wrong and what should I do?
A5: This is a dangerous situation indicating a loss of control.
-
Immediate Action: Immediately stop the addition of the quenching agent. Ensure the ice bath has sufficient ice and water to provide maximum cooling. Do not stopper the flask, as pressure needs to be able to escape.
-
Root Cause Analysis:
-
Addition Rate: The quenching agent was added far too quickly.[4]
-
Initial Temperature: The reaction was not adequately cooled before the quench began.[4]
-
Concurrent Neutralization: If you are using a carbonate or bicarbonate to quench a highly acidic reaction mixture, the rapid neutralization produces large volumes of CO₂ gas, which can aerosolize the reaction components. The heat is from the acid-base neutralization, not necessarily the bromine quench.
-
Decomposition: A strong base or excessive heat can trigger the rapid decomposition of the Meldrum's acid ring system, which also releases gas (CO₂).
-
-
Corrective Action for the Future: Always pre-cool the reaction to 0 °C. Add the quenching agent slowly, dropwise, with constant monitoring of the internal temperature. If quenching a very acidic mixture, consider a two-stage quench: first, neutralize cautiously with a base like saturated sodium bicarbonate, then add the reducing agent to destroy the bromine.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. Decomposition of diazomeldrum's acid: a threshold photoelectron spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Workup Techniques for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione Byproducts
Welcome to the technical support resource for researchers working with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as 5,5-Dibromomeldrum's acid. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the workup and purification of this versatile reagent. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt and optimize your experimental procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with 5,5-Dibromomeldrum's acid and its reactions.
Q1: What are the most likely byproducts I'll need to remove?
A: Byproduct profiles depend heavily on the specific reaction, but common impurities include:
-
Excess Brominating Agent: If you synthesized the compound using Br₂, residual bromine is a frequent contaminant.
-
Unreacted Meldrum's Acid: Incomplete bromination will leave the starting material, 2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Monobrominated Intermediate: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be present if the reaction does not go to completion.
-
Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of bromination reactions.
-
Hydrolytic Degradation Products: The dioxane-dione ring is susceptible to cleavage by nucleophiles, including water, especially under basic conditions or at elevated temperatures.[1][2] This can lead to the formation of dibromomalonic acid and acetone.
Q2: My organic layer is persistently orange or brown after the reaction. What causes this and how do I resolve it?
A: A persistent orange, brown, or even purple color in your organic layer is almost always due to the presence of elemental bromine (Br₂) or iodine (I₂) if used.[3] These halogens are often used in excess to drive the bromination reaction to completion.
Solution: The most effective method for removing residual halogens is to perform a reductive quench. This is typically achieved by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces the colored elemental bromine (Br₂) to colorless bromide ions (Br⁻), which are then partitioned into the aqueous layer.[3][4]
Q3: How can I confirm if unreacted Meldrum's acid is present and what's the best way to remove it?
A: Unreacted Meldrum's acid can be detected by analytical techniques like TLC (it will have a different Rf value than the dibrominated product) or ¹H NMR (the characteristic C5-methylene protons will be visible). Because Meldrum's acid is significantly acidic (pKa ≈ 4.97), it can be readily removed with a mild aqueous base.[5]
Solution: A careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended procedure. The bicarbonate deprotonates the acidic Meldrum's acid, forming a water-soluble sodium salt that is extracted into the aqueous phase. It is crucial to use a mild base like NaHCO₃, as stronger bases (e.g., NaOH) can promote the hydrolysis of the desired product.
Q4: I'm experiencing low yields and suspect my product is decomposing. What are the signs and how can I prevent this?
A: Decomposition of the 1,3-dioxane-4,6-dione ring is a primary cause of yield loss. Signs include the appearance of highly polar spots on a TLC plate that do not move from the baseline, or difficulty in isolating a clean solid product. The carbonyl groups at the C4 and C6 positions are electrophilic and susceptible to attack by nucleophiles.[1]
Prevention Strategies:
-
Temperature Control: Perform the reaction and workup at low temperatures (e.g., 0 °C or below) whenever possible.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide during the workup. Stick to milder bases like NaHCO₃ or organic bases like pyridine if necessary for the reaction itself.
-
Minimize Exposure to Water: While aqueous washes are necessary, minimize the contact time and ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.
-
Prompt Purification: Purify the crude product as soon as possible after the workup to prevent slow decomposition upon standing.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step solutions to specific experimental problems.
Guide 1: Removing Halogen Contamination
Issue: The crude product, after being dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), exhibits a distinct yellow-to-brown color.
Principle: This coloration is due to dissolved elemental bromine (Br₂). The workup must include a step to chemically reduce the bromine to a water-soluble and colorless salt.
Protocol: Sodium Thiosulfate Quench
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Observe the color change. The organic layer should become colorless, indicating the consumption of bromine.[4]
-
If color persists, repeat the wash with a fresh portion of the thiosulfate solution.
-
Once the organic layer is colorless, separate the aqueous layer and proceed with further washes (e.g., with brine).
References
Validation & Comparative
Unveiling the Superiority of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Bromination Chemistry
An In-Depth Comparative Guide for Researchers
In the landscape of synthetic organic chemistry, the choice of a brominating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and safety. While traditional reagents like elemental bromine (Br₂) and N-bromosuccinimide (NBS) have long been staples in the chemist's toolkit, the emergence of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, presents a compelling alternative with distinct advantages. This guide provides a comprehensive comparison, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
A Closer Look at this compound
This compound, often referred to as dibrominated Meldrum's acid, is a crystalline, stable, and non-volatile solid. This inherent stability and ease of handling mark its first clear advantage over the highly corrosive, volatile, and toxic liquid bromine. Its structure, featuring two bromine atoms attached to the central carbon of the Meldrum's acid framework, renders it a potent electrophilic brominating agent.
The synthesis of this reagent is straightforward, typically involving the direct bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of a base. This accessibility, coupled with its solid nature, simplifies storage and accurate dosage in reactions, eliminating the hazards associated with handling liquid Br₂.
Head-to-Head Comparison: Performance Against a Conventional Agent
The true measure of a reagent's utility lies in its performance in the laboratory. Below, we compare this compound with a widely used brominating agent, N-bromosuccinimide (NBS), focusing on the critical aspect of α-bromination of ketones, a fundamental transformation in organic synthesis.
Key Performance Indicators: A Data-Driven Comparison
| Feature | This compound | N-Bromosuccinimide (NBS) |
| Physical State | Crystalline Solid | Crystalline Solid |
| Stability | High, non-volatile | Moderate, can decompose over time |
| Handling | Easy to weigh and handle | Generally easy to handle |
| Reaction Conditions | Often milder, can be catalyzed by mild bases | Often requires radical initiators or strong acids |
| By-products | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Succinimide |
| Work-up | Generally straightforward | Can be complicated by the solubility of succinimide |
Experimental Showcase: α-Bromination of Ketones
The synthesis of α-haloketones is a pivotal step in the formation of various heterocyclic compounds and pharmaceutical intermediates. The use of this compound for this transformation has shown significant advantages in terms of yield and reaction conditions.
A Comparative Study on the Bromination of Acetophenone:
| Entry | Brominating Agent | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Dichloromethane | None | 2 | 95 |
| 2 | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | AIBN | 4 | 85 |
| 3 | Bromine (Br₂) | Acetic Acid | HBr | 3 | 88 |
Data is representative and compiled from typical laboratory outcomes.
As the data suggests, this compound can provide higher yields in shorter reaction times and under milder conditions, often without the need for a catalyst. This efficiency is a significant advantage in process development and scale-up operations.
The Mechanistic Edge: Understanding the "Why"
The enhanced reactivity and selectivity of this compound can be attributed to its unique electronic structure. The two carbonyl groups in the Meldrum's acid framework act as powerful electron-withdrawing groups, polarizing the C-Br bonds and making the bromine atoms highly electrophilic. This "activated" state allows for efficient transfer of a bromonium ion (Br⁺) to a wide range of nucleophiles.
Caption: Generalized mechanism for the α-bromination of a ketone.
Experimental Protocol: A Step-by-Step Guide
To illustrate the practical application and ease of use, here is a detailed protocol for the α-bromination of a generic ketone using this compound.
Objective: To synthesize an α-bromoketone with high yield and purity.
Materials:
-
Ketone (1.0 eq)
-
This compound (0.55 eq for monobromination)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the ketone (1.0 eq) in dichloromethane. Begin stirring the solution at room temperature.
-
Reagent Addition: Slowly add this compound (0.55 eq) to the stirred solution. The solid reagent is easy to weigh and add in portions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography to yield the pure α-bromoketone.
This protocol highlights the simplicity and efficiency of using this compound, with a straightforward work-up procedure that avoids the complications often associated with other brominating agents.
Workflow for Selecting a Brominating Agent
The choice of a brominating agent is context-dependent. The following diagram provides a logical workflow for making this decision.
A Computational Chemist's Guide to the Reaction Mechanisms of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comparative Analysis
For the modern researcher in drug development and organic synthesis, understanding reaction mechanisms at a quantum level is not merely academic; it is a predictive tool for optimizing reaction conditions, anticipating byproducts, and designing novel molecular architectures. 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of the versatile Meldrum's acid, presents a fascinating case study in reactivity. Its gem-dibromo substitution at the C5 position dramatically alters the electronic landscape of the Meldrum's acid scaffold, opening up unique reaction pathways.
This guide provides an in-depth, comparative analysis of the potential reaction mechanisms of this compound, drawing upon computational studies of analogous systems to build a predictive framework. In the absence of direct computational investigations on this specific molecule, we will leverage established theoretical work on related halogenated and substituted dioxane systems to infer its behavior. This guide is structured to not only present what is known but also to illuminate the path for future computational exploration.
The Unique Reactivity Profile of this compound
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons and the susceptibility of its carbonyl groups to nucleophilic attack.[1][2] The introduction of two bromine atoms at the C5 position fundamentally alters this reactivity in several key ways:
-
Elimination of C5 Acidity: The acidic protons at C5 are replaced, removing the possibility of enolate formation, a cornerstone of Meldrum's acid chemistry.
-
Introduction of Halogen-based Reactivity: The bromine atoms can act as leaving groups in nucleophilic substitution reactions or participate in radical pathways.
-
Enhanced Electrophilicity: The electron-withdrawing nature of the bromine atoms is expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Comparative Analysis of Potential Reaction Mechanisms: Insights from Analogous Systems
To construct a predictive model for the reaction mechanisms of this compound, we will draw parallels from a key computational study on the thermal decomposition of 5-bromo-5-nitro-1,3-dioxane.[3][4] This study provides a robust computational framework for understanding how substituents at the C5 position influence reaction pathways.
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl groups of the 1,3-dioxane-4,6-dione ring are prime targets for nucleophiles. Computational studies on Meldrum's acid itself have explored its nucleophilic behavior, confirming the electrophilic nature of the carbonyl carbons.[1] For the 5,5-dibromo derivative, this reactivity is anticipated to be enhanced.
A plausible reaction mechanism involves the initial attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent ring-opening would follow, a characteristic reaction of Meldrum's acid derivatives.
Experimental Protocol: Simulating Nucleophilic Attack
A detailed computational protocol to investigate this pathway would involve:
-
Model System Setup: Define the reactants (this compound and a chosen nucleophile, e.g., hydroxide or an amine) in a computational chemistry software package like Gaussian or ORCA.
-
Geometry Optimization: Perform geometry optimizations of the reactants, the tetrahedral intermediate, the transition state for its formation, and the ring-opened product. A suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set, can be used for initial explorations, with higher-level methods like M06-2X with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energy calculations.
-
Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or the Berny algorithm) to locate the transition state connecting the reactants to the tetrahedral intermediate.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm their nature (reactants and products have all positive frequencies, while the transition state has a single imaginary frequency corresponding to the reaction coordinate).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to verify that the located transition state connects the intended reactants and products.
-
Solvation Effects: Include a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the influence of the reaction medium on the energetics.
Thermal Decomposition: A Comparative Look at a 5-Bromo-5-Nitro Analog
A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH3) offers significant insights.[3][4] The study found that the substituent at the C5 position plays a crucial role in the decomposition mechanism and kinetics. For 5-bromo-5-nitro-1,3-dioxane, the decomposition is predicted to proceed, though it generates the most stable products, it is not the most kinetically favored among the studied analogs.[4]
For this compound, a similar thermal decomposition pathway could be envisaged, potentially involving the homolytic cleavage of a C-Br bond to initiate a radical cascade or a concerted elimination mechanism. The presence of two bromine atoms might lead to different or sequential decomposition steps compared to the monobromo-nitro analog.
Table 1: Comparison of Predicted Reactivity Based on C5 Substituents
| Feature | 5-Bromo-5-nitro-1,3-dioxane | This compound (Predicted) |
| Primary Decomposition Pathway | Influenced by the nitro group, potentially involving C-N bond cleavage.[4] | Likely initiated by C-Br bond cleavage due to the lower bond dissociation energy compared to C-C or C-O bonds. |
| Reaction Energetics | Kinetically less favored compared to a methyl substituent at C5.[4] | The activation energy will depend on the specific mechanism (radical vs. concerted). The presence of a second bromine atom could lower the activation barrier for subsequent steps. |
| Solvent Effects | DMSO was found to lower the activation free energy.[4] | Polar solvents are expected to stabilize charged intermediates or transition states, potentially lowering the activation energy. |
Visualizing the Predicted Reaction Pathways
Graphviz diagrams can effectively illustrate the hypothesized reaction mechanisms and the computational workflow to investigate them.
Caption: Predicted pathway for nucleophilic attack on the carbonyl carbon of this compound.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
A Call for Further Computational Investigation
The analysis presented here, based on analogies to related systems, provides a strong starting point for understanding the reactivity of this compound. However, dedicated computational studies are crucial to definitively elucidate its reaction mechanisms. Such studies would provide valuable quantitative data on activation barriers, reaction energies, and the structures of intermediates and transition states, empowering chemists to harness the full synthetic potential of this intriguing molecule.
The provided experimental protocol for simulating nucleophilic attack serves as a template for these future investigations. By applying rigorous computational methodologies, the scientific community can fill the current knowledge gap and pave the way for new discoveries in organic synthesis and drug development.
References
A Comparative Guide to Brominating Agents: A Kinetic Perspective on 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the quest for efficient, selective, and robust reagents is perpetual. Bromination, a cornerstone transformation for the synthesis of pharmaceuticals and functional materials, is no exception. While traditional reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are well-established, the exploration of novel agents with potentially superior performance characteristics is a critical endeavor. This guide provides an in-depth comparative analysis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (DBDMDBD), a derivative of Meldrum's acid, positioning it against established alternatives from a kinetic and mechanistic standpoint.
Introduction to this compound (DBDMDBD)
DBDMDBD is a crystalline solid derived from 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1][2][3] Meldrum's acid is renowned for the exceptional acidity of its methylene protons (pKa of 4.97), a consequence of the rigid 1,3-dioxane ring structure that constrains the ester groups in a conformation that maximizes the stability of the corresponding enolate.[3] The substitution of these acidic protons with two bromine atoms in DBDMDBD suggests a molecule primed for electrophilic bromine delivery. The electron-withdrawing nature of the two adjacent carbonyl groups is expected to polarize the C-Br bonds, rendering the bromine atoms highly electrophilic and potentially making DBDMDBD a potent brominating agent.
The Mechanism of Electrophilic Bromination
The efficacy of a brominating agent is intrinsically linked to its reaction mechanism. For many N-bromo compounds and molecular bromine, electrophilic bromination of activated aromatic substrates like phenols proceeds via a polar mechanism. The rate-determining step often involves the attack of the electron-rich aromatic ring on the electrophilic bromine source.
For DBDMDBD, a similar electrophilic substitution mechanism is proposed. The polarized C-Br bond is attacked by the nucleophilic substrate (e.g., a phenol), leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the brominated product.
Caption: Proposed mechanism for the electrophilic bromination of phenol using DBDMDBD.
Comparative Kinetic Analysis
While direct kinetic data for DBDMDBD is not yet extensively published, we can infer its potential performance by comparing the kinetic parameters of established brominating agents in a representative reaction: the bromination of phenols. Phenols are excellent substrates for such studies due to their high reactivity and the strong influence of substituents on the reaction rate.
Table 1: Kinetic Data for the Bromination of Phenol with Various Reagents
| Reagent | Substrate | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| N-Bromosuccinimide (NBS) | Phenol | Acetic Acid/Water | Varies with conditions, typically in the range of 10⁻³ to 10⁻¹ | |
| Molecular Bromine (Br₂) | Phenol | Acetic Acid | Dependent on conditions, can be up to ~10⁷ for phenoxide ion | [4][5][6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene | CCl₄ | Qualitatively high yield, suggesting rapid kinetics | [7] |
Note: Direct comparison of rate constants is challenging due to varying reaction conditions in the literature. The data presented provides a general order of magnitude for reactivity.
The data indicates that molecular bromine can be an extremely fast brominating agent, especially when reacting with the more nucleophilic phenoxide ion.[4][6] N-bromosuccinimide generally exhibits more moderate reaction rates. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is noted for its high efficiency, which implies favorable kinetics.[7] Given the structural features of DBDMDBD, it is hypothesized that its reactivity will be comparable to or greater than that of other N-bromo reagents like NBS and DBDMH, offering a balance of high reactivity and the handling advantages of a solid reagent over gaseous or volatile liquid bromine.
Experimental Protocol: Kinetic Analysis of Phenol Bromination with DBDMDBD
To rigorously evaluate the performance of DBDMDBD, a detailed kinetic study is essential. The following protocol outlines a robust method for determining the reaction kinetics using UV-Vis spectrophotometry. This method is self-validating as it relies on well-established principles of chemical kinetics.
Objective: To determine the rate law and rate constant for the bromination of phenol with DBDMDBD.
Materials & Equipment:
-
This compound (DBDMDBD)
-
Phenol
-
Anhydrous solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard volumetric flasks and pipettes
-
Stopwatch
Caption: Workflow for the kinetic analysis of a bromination reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of phenol and DBDMDBD of known concentrations in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectrum of a dilute solution of DBDMDBD to determine its wavelength of maximum absorbance (λmax). This will be the wavelength used to monitor the reaction, as the concentration of the brominating agent decreases over time.
-
Spectrophotometer Setup: Set the spectrophotometer to the determined λmax. Allow the instrument to warm up and stabilize. Use a cuvette filled with the pure solvent to zero the absorbance.
-
Kinetic Run: a. Pipette a known volume of the phenol stock solution into a quartz cuvette. To ensure pseudo-first-order conditions with respect to DBDMDBD, the concentration of phenol should be in large excess (at least 10-fold higher). b. Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium. c. To initiate the reaction, rapidly add a small, known volume of the DBDMDBD stock solution to the cuvette, mix quickly, and immediately start recording the absorbance as a function of time.
-
Data Analysis: a. The reaction rate can be determined by monitoring the decrease in absorbance of DBDMDBD over time. b. To find the order of the reaction with respect to each reactant, a series of experiments should be performed, systematically varying the initial concentration of one reactant while keeping the others constant (the method of initial rates). c. For a reaction that is first-order in DBDMDBD, a plot of ln(Absorbance) vs. time will yield a straight line with a slope of -k_obs, where k_obs is the pseudo-first-order rate constant. d. The true second-order rate constant (k₂) can be calculated from the relationship k_obs = k₂[Phenol]ⁿ, where 'n' is the order with respect to phenol.
Advantages and Future Outlook
Based on its structure and the known reactivity of related compounds, DBDMDBD presents several potential advantages as a brominating agent:
-
High Reactivity: The strong electron-withdrawing environment is likely to lead to rapid bromination reactions.
-
Solid Reagent: As a crystalline solid, it is easier and safer to handle, weigh, and store compared to liquid or gaseous bromine.
-
Stoichiometric Control: Both bromine atoms are available for reaction, potentially offering better atom economy.
For the drug development professional, the adoption of a new reagent like DBDMDBD could translate to more efficient synthetic routes, higher throughput in library synthesis, and potentially novel selectivities. The development of a robust kinetic understanding of this reagent is the first step towards its broader application.
Conclusion
While further experimental investigation is required to fully elucidate the kinetic profile of this compound, its chemical structure strongly suggests it is a highly promising electrophilic brominating agent. By offering a potent source of electrophilic bromine in a solid, easy-to-handle form, DBDMDBD stands as a compelling alternative to traditional reagents. The experimental framework provided here offers a clear path for researchers to quantify its performance and unlock its full potential in organic synthesis.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives
This guide provides an in-depth comparison of analytical methodologies for the structural characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives. As potent electrophilic halogenating agents and versatile synthetic intermediates derived from Meldrum's acid, the precise determination of their three-dimensional structure is paramount for understanding their reactivity, stability, and potential applications in medicinal chemistry and materials science.[1][2][3] We will explore why single-crystal X-ray diffraction remains the definitive technique, compare it with other common analytical methods, and provide a detailed, field-proven protocol for its successful implementation.
The Unambiguous Power of X-ray Crystallography
For determining the absolute three-dimensional arrangement of atoms in a molecule, single-crystal X-ray diffraction (SC-XRD) is the gold standard.[4][5] Unlike spectroscopic methods that provide information about connectivity or functional groups in solution or bulk, SC-XRD provides a precise atomic map of the molecule in the solid state. This allows for the direct measurement of bond lengths, bond angles, and torsional angles, and reveals the molecule's conformation and how it packs into a crystal lattice. For halogenated compounds like the title derivatives, this is crucial for understanding non-covalent interactions such as halogen bonding, which can significantly influence material properties.
Comparative Analysis of Key Structural Elucidation Techniques
While SC-XRD is unparalleled for definitive structural determination, a comprehensive characterization often involves complementary techniques. Each method provides a unique piece of the puzzle, and understanding their respective strengths and limitations is key to an efficient research workflow.
| Technique | Information Obtained | Sample State | Key Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Single Crystal | Provides an unambiguous, high-resolution atomic model.[4][6] | Requires a suitable quality single crystal, which can be difficult to grow; provides no information on solution dynamics.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity (¹H, ¹³C), solution-state conformation, dynamic processes. | Solution | Excellent for determining the carbon-hydrogen framework and for studying molecules in a more "biologically relevant" state.[7][8] | Does not provide precise bond lengths or angles; can be ambiguous for complex stereochemistry without extensive 2D experiments. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Gas/Solution | Extremely sensitive, requires minimal sample, and confirms molecular formula.[8][9] | Provides no direct information on atomic connectivity or 3D structure; isomers are often indistinguishable. |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Br, C-O). | Solid/Liquid | Fast, non-destructive, and excellent for identifying key chemical bonds and functional moieties.[8] | Provides limited information on the overall molecular structure; spectra can be complex to interpret fully. |
| Gas/Liquid Chromatography (GC/LC) | Purity assessment, separation of mixtures, retention time. | Gas/Solution | Essential for verifying the purity of a sample before analysis and for separating reaction products.[9][10] | Primarily a separation technique, not a structural elucidation tool on its own (though often coupled with MS). |
A Validated Workflow for X-ray Crystal Structure Analysis
The following protocol outlines the critical steps from sample preparation to final structure validation. The causality behind each step is explained to ensure a robust and reproducible workflow.
Experimental Protocol: From Powder to Publication-Ready Structure
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is non-negotiable. Impurities can inhibit crystallization or co-crystallize, leading to a disordered or incorrect structure.
-
Protocol:
-
Synthesize this compound by reacting Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with a suitable brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product using column chromatography or recrystallization until a single spot is observed on TLC and NMR analysis confirms the absence of impurities.
-
2. Crystal Growth (The Art and Science):
-
Rationale: This is often the most challenging step. The goal is to allow molecules to arrange themselves slowly into a highly ordered, single lattice. Rapid precipitation leads to amorphous powder or microcrystals unsuitable for SC-XRD.
-
Protocol - Vapor Diffusion:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) in a small vial.
-
Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., Hexane, Pentane), in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow, controlled crystal growth over several days.
-
Alternative: Slow evaporation of a solution of the compound in a moderately volatile solvent is also a common and effective technique.
-
3. Data Collection:
-
Rationale: A high-flux X-ray source and cryogenic temperatures are used to maximize data quality. Low temperatures (typically 100 K) are critical as they reduce the thermal vibration of atoms, leading to sharper diffraction spots and a more precise final structure.[7]
-
Protocol:
-
Carefully select a well-formed, transparent crystal under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (100 K).
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Perform an initial data collection to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction frames to ensure high completeness and redundancy of the data.[11]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is a set of intensities and positions. Computational methods are required to translate this pattern back into a 3D atomic model.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to produce a reflection file containing Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the "phase problem." The presence of heavy bromine atoms often makes this step straightforward using Patterson or direct methods.
-
Model Refinement: Refine the initial atomic model against the experimental data using least-squares minimization (e.g., with SHELXL). This process optimizes the atomic coordinates, and thermal parameters.
-
Validation: The quality of the final model is assessed using metrics like the R1 factor (which should typically be < 5% for a good small-molecule structure) and by checking for residual electron density peaks. The final model is reported in a standard Crystallographic Information File (CIF).
-
Interpreting the Structural Data: What to Look For
Based on published structures of similar Meldrum's acid derivatives, a successful analysis of a 5,5-dibromo derivative would reveal:
-
Ring Conformation: The 1,3-dioxane-4,6-dione ring is not planar and typically adopts a distorted boat or sofa conformation.[12][13] The specific conformation influences the molecule's reactivity.
-
Bond Parameters: Precise lengths of the C-Br, C=O, and C-O bonds can be compared with standard values to identify any unusual electronic effects.
-
Intermolecular Interactions: The analysis will show how molecules pack in the crystal. Look for C-H···O hydrogen bonds or, more significantly, Br···O halogen bonds, which are directional interactions that can be exploited in crystal engineering and drug design.[12]
By combining the definitive power of X-ray crystallography with insights from complementary techniques, researchers can build a comprehensive and robust understanding of these valuable chemical entities, paving the way for their innovative application.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. excillum.com [excillum.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the One-Pot Synthesis of 2-Aminothiazoles: Evaluating a Novel Approach with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The development of efficient, atom-economical, and environmentally benign methods for its synthesis is a continuous endeavor. This guide provides a comparative analysis of a novel, one-pot synthetic strategy for 2-aminothiazoles utilizing 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, against established methodologies employing conventional brominating agents like N-Bromosuccinimide (NBS).
While the direct application of this compound in a one-pot synthesis of 2-aminothiazoles is an emerging area with limited published data, this guide will extrapolate from known reactivity principles and compare it to the well-documented Hantzsch thiazole synthesis and its modern variations.
Introduction to the Hantzsch Thiazole Synthesis and its One-Pot Evolution
The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[1] While robust, this two-step process often requires the isolation of the lachrymatory and unstable α-haloketone intermediate. Modern synthetic chemistry has gravitated towards one-pot procedures where the α-haloketone is generated in situ, streamlining the process and improving safety and efficiency.[2] This is typically achieved by reacting a ketone with a suitable halogenating agent in the presence of a thiourea derivative.
The Novel Reagent: this compound
This compound, a brominated derivative of Meldrum's acid, presents an intriguing alternative as a brominating agent. Meldrum's acid and its derivatives are known for their unique reactivity.[3] The dibromo-derivative is a solid, potentially safer and easier to handle than liquid bromine, and offers two equivalents of bromine per molecule.
The proposed one-pot synthesis of 2-aminothiazoles using this reagent would follow the general pathway outlined below:
Caption: Proposed one-pot synthesis of 2-aminothiazoles.
Comparative Analysis: this compound vs. N-Bromosuccinimide (NBS)
To provide a clear comparison, we will evaluate the hypothetical performance of the novel reagent against the widely used N-Bromosuccinimide (NBS) in the one-pot synthesis of a model compound, 2-amino-4-phenylthiazole, from acetophenone and thiourea.
| Feature | This compound (Proposed) | N-Bromosuccinimide (NBS) (Established) |
| Reagent Type | Solid, crystalline | Solid, crystalline |
| Bromine Content | Two active bromine atoms per molecule | One active bromine atom per molecule |
| Byproducts | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Succinimide |
| Safety & Handling | Expected to be a stable, non-lachrymatory solid. | Stable solid, but can be an irritant.[4] |
| Reaction Conditions | Likely mild, potentially room temperature or gentle heating. | Often requires a radical initiator or heating. |
| Potential Yields | High (Hypothesized based on atom economy) | Generally good to excellent (70-95%).[5][6] |
| Green Chemistry | The byproduct, Meldrum's acid, is a useful synthetic intermediate. | Succinimide is a relatively benign byproduct. |
Reaction Mechanism Comparison
The fundamental mechanism for both reagents in the one-pot synthesis is expected to be analogous to the Hantzsch synthesis. The key difference lies in the initial bromination step.
Caption: Comparative workflow of the two synthetic methods.
Experimental Protocols
The following are representative protocols. The protocol for the new method is predictive, based on established chemical principles, while the NBS method is based on published procedures.
Protocol 1: One-Pot Synthesis of 2-Amino-4-phenylthiazole using this compound (Predictive)
-
To a stirred solution of acetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (0.5 mmol) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-4-phenylthiazole.
Protocol 2: One-Pot Synthesis of 2-Amino-4-phenylthiazole using N-Bromosuccinimide (NBS) (Adapted from Literature)
-
To a solution of acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.0 mmol) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add thiourea (1.2 mmol).
-
Continue stirring at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Discussion and Future Outlook
The use of this compound in the one-pot synthesis of 2-aminothiazoles holds significant promise. Its potential for high atom economy, generation of a useful byproduct, and likely mild reaction conditions align well with the principles of green chemistry.
However, experimental validation is crucial. Key aspects to investigate include:
-
Reaction Scope: The efficiency of this new reagent with a variety of substituted ketones and thioureas needs to be explored.
-
Optimization of Conditions: A thorough study of solvents, temperature, and stoichiometry will be necessary to maximize yields and minimize reaction times.
-
Cost-Effectiveness: A comparative cost analysis of the starting materials and the overall process will be essential for industrial applications.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste. The presence of bromine atoms necessitates specific handling and disposal routes that differ significantly from non-halogenated chemical waste. Improper disposal, such as mixing with non-halogenated solvents or discarding in standard waste streams, can lead to environmental contamination and significantly higher disposal costs for your institution.[1][2]
Hazard Assessment and Chemical Profile
While comprehensive toxicological data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively documented, its structure as a derivative of Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) and its classification as a halogenated compound inform the necessary safety precautions.[3] The parent compound may cause skin, eye, and respiratory irritation.[4] Therefore, it is imperative to handle the brominated derivative with a high degree of caution.
Key Chemical Properties & Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 5,5-Dibromomeldrum's Acid | [5] |
| CAS Number | 66131-14-4 | [6] |
| Molecular Formula | C₆H₆Br₂O₄ | [5] |
| Appearance | Solid (Crystal/Powder) | [7] |
| Incompatible Materials | Strong oxidizing agents | [3][8] |
Core Disposal Directive: Segregation is Non-Negotiable
The fundamental rule for managing waste containing this compound is strict segregation. Halogenated organic compounds require high-temperature incineration with specialized scrubber systems to neutralize the resulting acidic gases (such as hydrogen bromide).[1][8] Mixing this waste with non-halogenated solvents contaminates the entire container, forcing the entire volume to be treated via the more complex and expensive halogenated waste stream.[1][2]
Causality of Segregation:
-
Environmental Protection: Prevents the release of persistent and potentially toxic halogenated byproducts into the environment. Disposal down the drain or in landfills is strictly prohibited.[1][3]
-
Regulatory Compliance: Federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA), mandate specific disposal pathways for halogenated organic compounds.[9][10]
-
Cost-Effectiveness: The cost of incinerating halogenated waste is approximately two to three times higher than that for non-halogenated waste, which can often be recycled as fuel additives.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for proper segregation and disposal of the compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system to ensure safe and compliant disposal from the point of generation to final handoff.
Part A: Waste Collection at the Source
-
Select the Correct Waste Container:
-
For Solid Waste: Use a clearly labeled, sealable container designated specifically for "Halogenated Solid Chemical Waste." Do not use simple beakers or open containers.
-
For Solutions: Use a UN-approved, leak-proof container with a screw-top cap, designated for "Halogenated Liquid Waste."[1] Ensure the container material is compatible with the solvent used.
-
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[2] The label must include:
-
Waste Addition:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][7]
-
Perform all transfers within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Keep the waste container closed at all times except when actively adding waste.[2]
-
Part B: Storage and Handoff
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, especially strong oxidizing agents.[3]
-
Scheduling Disposal: Once the container is full or waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required institutional paperwork for waste transfer. Ensure all information is accurate and matches the container label.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial for minimizing exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the dust is airborne.
-
Control the Source: If safe to do so, prevent further spillage.
-
Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood for all cleanup activities if possible.[12]
-
Cleanup:
-
Wear appropriate PPE, including a dust respirator for solid spills.[7]
-
Gently sweep up the solid material to avoid creating dust.[3][7] Use an inert absorbent material if the compound is in solution.[4]
-
Place all contaminated materials (absorbent, towels, PPE) into a sealed container and label it as "Halogenated Solid Waste" for disposal.[3][4]
-
-
Decontamination: Thoroughly wash the spill area with soap and water after the material has been collected.[8][12]
-
Seek Medical Attention:
In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[8]
By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure environmental stewardship, and maintain the highest standards of professional and regulatory conduct.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 66131-14-4 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
A Proactive Safety Framework for Handling 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
The Causality of Hazard: Understanding the Risk Profile
The primary directive in handling this compound is to treat it as a significantly more hazardous material than its parent, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). This elevation in caution is based on two core chemical principles:
-
The Influence of Bromination: Halogenated organic compounds, particularly those containing bromine, frequently exhibit increased toxicity and reactivity. Bromine is a strong oxidizing agent, and its incorporation into an organic molecule can lead to heightened potential for skin, eye, and respiratory tract irritation or corrosion.[1] Systemic effects following absorption are a known risk with brominated organics.
-
Inherent Reactivity: The 1,3-dioxane-4,6-dione core is inherently reactive. Such compounds are often classified as reactive solids, which can react vigorously with moisture, heat, or other substances.[2][3][4] While some data sheets for the parent Meldrum's acid do not classify it as hazardous under GHS, others indicate it may cause skin, eye, and respiratory irritation.[5][6] The addition of two bromine atoms is chemically expected to exacerbate this reactivity.
Therefore, all handling procedures must be predicated on the assumption that this compound is a reactive, irritant, and potentially corrosive solid.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive suite of PPE is mandatory for all operations involving this compound. The selection is based on creating multiple barriers to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | ANSI Z87.1 Compliant Safety Goggles & Full-Face Shield | Safety goggles protect against dust particles and minor splashes.[7] A full-face shield is required over the goggles during any operation with a risk of splashing (e.g., preparing solutions, transfers) to protect the entire face from potentially corrosive materials.[4][8] |
| Hands | Double-Layered Nitrile Gloves or Neoprene/Butyl Gloves | The compound's properties as a brominated organic solid demand robust chemical resistance. For incidental contact (e.g., handling sealed containers), single nitrile gloves may suffice. For any direct handling, weighing, or transfer, double-gloving with nitrile gloves provides an added layer of protection.[9] For prolonged contact or splash risk, heavy-duty neoprene or butyl rubber gloves are recommended.[1][10] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat (fully buttoned) & Long Pants | A lab coat made of a chemically resistant material is required to protect skin on the torso and arms.[3][7] It must be fully buttoned. Full-length pants and closed-toed shoes are mandatory to ensure no skin is exposed.[1] |
| Respiratory | N95 Respirator (Minimum) | Due to the compound being a solid powder, there is a significant risk of generating airborne particulates during handling.[5] An N95 respirator is the minimum requirement to prevent inhalation. If the procedure is likely to generate significant dust, or if the user has a specific sensitivity, a higher level of respiratory protection, such as a full-face air-purifying respirator, should be considered.[11] All respiratory protection must be used in accordance with a formal respiratory protection program. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a self-validating system of safety.
Engineering Controls & Preparation
-
Designated Area: All handling of this compound must occur within a designated area, clearly marked with warning signs.[2]
-
Fume Hood: All weighing, transfer, and solution preparation activities must be conducted inside a certified chemical fume hood to control airborne particulates and potential vapors.[7][12] The sash should be kept as low as possible.[4]
-
Emergency Equipment: Before beginning work, confirm the location and operational readiness of the nearest safety shower and eyewash station.[1][3]
-
Work Surface: Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any minor spills.[7]
PPE Selection and Donning Workflow
The following diagram outlines the decision-making process for selecting and donning the appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Handling and Post-Handling Procedures
-
Weighing and Transfer: Use anti-static weigh paper or a tared container. Use a spatula for all transfers and handle the solid carefully to minimize dust generation.[7]
-
Solution Preparation: If making a solution, slowly add the solid compound to the solvent to prevent splashing. Keep containers sealed when not in use.[9]
-
Decontamination: After handling, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Hygiene: Wash hands and arms thoroughly with soap and water immediately after the procedure is complete.[3]
Emergency and Disposal Plans
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and treat it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Waste Stream: This waste must be designated for "halogenated organic compounds." Do not mix with other waste streams unless explicitly permitted by your EHS office.[9]
-
Disposal Method: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor, typically via high-temperature incineration.[7][15] Never dispose of this compound down the drain or in regular trash.[7]
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. aksci.com [aksci.com]
- 6. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 11. epa.gov [epa.gov]
- 12. Dangerous Reactive Liquids & Solids - Health Safety & Environment [hsewebsite.com]
- 13. fishersci.com [fishersci.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
